molecular formula C56H56O4P2Ru B3424892 (S)-Ru(OAc)2(DM-BINAP) CAS No. 374067-50-2

(S)-Ru(OAc)2(DM-BINAP)

Cat. No.: B3424892
CAS No.: 374067-50-2
M. Wt: 956.1 g/mol
InChI Key: HDUAMHMUQGCXCT-UHFFFAOYSA-N
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Description

(S)-Ru(OAc)2(DM-BINAP) is a useful research compound. Its molecular formula is C56H56O4P2Ru and its molecular weight is 956.1 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-Ru(OAc)2(DM-BINAP) is 956.269725 g/mol and the complexity rating of the compound is 1080. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-Ru(OAc)2(DM-BINAP) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Ru(OAc)2(DM-BINAP) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

acetic acid;[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H48P2.2C2H4O2.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;2*1-2(3)4;/h9-32H,1-8H3;2*1H3,(H,3,4);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUAMHMUQGCXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H56O4P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

956.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374067-50-2
Record name DIACETATO{(R)-(+)-2,2'-BIS[DI(3,5-XYLYL)PHOSPHINO]-1,1'-BINAPHTHYL}RUTHENIUM(II)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Mechanism of Asymmetric Hydrogenation with Ru-BINAP Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Ru-BINAP catalyst system, a cornerstone of modern asymmetric synthesis. We will dissect the mechanistic principles that govern its remarkable efficiency and enantioselectivity, offering field-proven insights into its practical application. This work, pioneered by Ryōji Noyori who was a co-recipient of the 2001 Nobel Prize in Chemistry, has transformed the production of enantiomerically pure compounds, particularly in the pharmaceutical industry[1][2].

The Ru-BINAP Catalyst: Structure and Activation

The efficacy of the Noyori asymmetric hydrogenation lies in the unique synergy between a ruthenium metal center and a specific chiral ligand: BINAP[3].

  • Ruthenium (Ru): The metallic heart of the catalyst, providing the orbital framework for the binding of hydrogen and the substrate.

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): This C2-symmetric diphosphine ligand is the chiral controller[3]. Its axial chirality, arising from restricted rotation about the binaphthyl bond, creates a rigid and well-defined chiral environment around the ruthenium center[3][4]. This steric and electronic arrangement is directly responsible for the catalyst's ability to differentiate between the two prochiral faces of a substrate.

The most commonly employed catalysts are not used directly but are generated in situ from precatalysts. For the hydrogenation of ketones, a diamine ligand is also crucial, forming a Ru(II)(diphosphine)(diamine) complex[5][6]. Activation of these precatalysts, often RuCl₂(BINAP)(diamine), involves reaction with H₂ in the presence of a base to generate the active RuH₂ species[2].

The Core Mechanism: A Metal-Ligand Bifunctional Approach

The hydrogenation of ketones with Ru-BINAP/diamine catalysts proceeds through a sophisticated, nonclassical "metal-ligand bifunctional" mechanism. This is an outer-sphere mechanism, meaning the ketone substrate does not directly coordinate to the ruthenium metal center[2][5][6]. Instead, the catalysis involves a concerted transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl group[5][6][7].

The key steps are outlined below:

  • Formation of the Active Dihydride: The precatalyst, such as RuCl₂[(S)-BINAP], is activated by hydrogen to form the active 18-electron dihydride complex, RuH₂[(S)-BINAP][5]. In systems involving a diamine, the active species is RuH₂(BINAP)(diamine)[2].

  • Outer-Sphere Interaction: The substrate (e.g., a ketone) approaches the coordinatively saturated RuH₂ complex. It does not displace any ligands but interacts with the complex in the second coordination sphere[5][6].

  • The Stereodetermining Transition State: The crucial step involves a six-membered pericyclic transition state. Here, a hydride (H⁻) from the ruthenium and a proton (H⁺) from one of the NH₂ groups of the diamine ligand are transferred simultaneously to the carbonyl carbon and oxygen, respectively[5][6][7].

  • Enantioselection: The rigid C₂ symmetry of the BINAP ligand creates a highly asymmetric environment. The bulky phenyl groups on the phosphorus atoms effectively block two of the four coordination quadrants around the ruthenium atom[8][9]. This steric constraint forces the ketone to approach from a less hindered quadrant, thereby dictating which enantioface of the ketone is hydrogenated[8][9]. The choice between the remaining two quadrants is determined by minimizing steric clash between the ketone's substituents and the catalyst's chiral framework.

  • Product Release and Catalyst Regeneration: After the hydride and proton transfer, the resulting chiral alcohol is released. The catalyst is then regenerated, ready to initiate another cycle.

Below is a diagram illustrating this catalytic cycle.

Noyori_Asymmetric_Hydrogenation_Mechanism Active_Catalyst [RuH₂(BINAP)(diamine)] (18e⁻ active species) Transition_State Outer-Sphere Complex [RuH₂(BINAP)(diamine)]---(R₂C=O) Active_Catalyst->Transition_State + Ketone (R₂C=O) Hydride_Transfer Six-Membered Pericyclic Transition State Transition_State->Hydride_Transfer Stereodetermining Step Product_Complex [RuH(BINAP)(diamine)]⁻ + R₂CHOH₂⁺ Hydride_Transfer->Product_Complex H⁻/H⁺ Transfer Regeneration Product Release & Catalyst Regeneration Product_Complex->Regeneration - Chiral Alcohol Regeneration->Active_Catalyst + H₂ Precatalyst [RuCl₂(BINAP)(diamine)] Precatalyst->Active_Catalyst + H₂, Base caption Fig 1. Metal-Ligand Bifunctional Catalytic Cycle. Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Charge_Reactor 1. Charge Autoclave - Precatalyst - KOt-Bu Add_Solvent 2. Add Solvent - Anhydrous 2-Propanol Charge_Reactor->Add_Solvent Add_Substrate 3. Add Substrate - Acetophenone Add_Solvent->Add_Substrate Seal_Purge 4. Seal & Purge - Seal reactor - Purge with Ar, then H₂ Add_Substrate->Seal_Purge Pressurize 5. Pressurize & Stir - Pressurize with H₂ (e.g., 8 atm) - Stir at 25°C Seal_Purge->Pressurize Monitor 6. Monitor Reaction - Monitor H₂ uptake - TLC or GC for conversion Pressurize->Monitor Vent_Quench 7. Vent & Quench - Carefully vent H₂ - Quench with dilute acid Monitor->Vent_Quench Extract 8. Extraction - Extract with ethyl acetate Vent_Quench->Extract Analyze 9. Analysis - Purify (e.g., column chromatography) - Determine ee% via chiral HPLC Extract->Analyze caption Fig 2. Workflow for Ru-BINAP Catalyzed Hydrogenation.

Caption: Fig 2. Workflow for Ru-BINAP Catalyzed Hydrogenation.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a high-pressure autoclave is charged with the Ru precatalyst and KOt-Bu.

  • Reaction Setup: Anhydrous 2-propanol is added, followed by the acetophenone substrate via syringe.

  • Hydrogenation: The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas before being pressurized to the target pressure (e.g., 8 atm).[10] The reaction mixture is stirred vigorously at room temperature.

  • Monitoring: The reaction is monitored by observing the drop in hydrogen pressure. Completion can be confirmed by taking aliquots (after safely venting) and analyzing them by GC or TLC.

  • Workup: Once complete, the reactor is carefully vented, and the reaction mixture is filtered through a pad of silica gel to remove the catalyst. The solvent is removed under reduced pressure.

  • Analysis: The crude product is purified if necessary. The enantiomeric excess (ee) is determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Applications in Drug Development

The Ru-BINAP hydrogenation technology is not merely an academic curiosity; it is a robust tool used in the industrial synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

  • Levofloxacin: The synthesis of this potent antibacterial agent involves the asymmetric hydrogenation of hydroxyacetone to produce (R)-1,2-propanediol, a key chiral building block.[2][11]

  • Carbapenems: These broad-spectrum antibiotics are synthesized using a dynamic kinetic resolution process that relies on a Noyori-type asymmetric hydrogenation to establish critical stereocenters.[2]

  • BMS-181100: The synthesis of this antipsychotic agent also utilizes a BINAP/diamine-Ru catalyst for a key stereoselective reduction step.[2]

The ability to reliably and efficiently produce single-enantiomer drugs is critical, as different enantiomers can have vastly different pharmacological or toxicological profiles. The Ru-BINAP system provides a powerful and cost-effective method for achieving this chiral control on an industrial scale.[12]

References

  • Noyori Hydrogenation - YouTube. (2022). Available at: [Link]

  • Noyori Hydrogenation - NROChemistry. (n.d.). Available at: [Link]

  • Noyori, R., et al. (2000). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 122(27), 6510-6511. Available at: [Link]

  • Noyori, R., et al. (2000). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. ResearchGate. Available at: [Link]

  • Noyori Asymmetric Hydrogenation. (2014). Slideshare. Available at: [Link]

  • Asymmetric hydrogenation - Wikipedia. (n.d.). Available at: [Link]

  • Ohkuma, T., et al. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the National Academy of Sciences, 102(37), 13039-13043. Available at: [Link]

  • Takaya, H., et al. (1990). ASYMMETRIC HYDROGENATION OF ALLYLIC ALCOHOLS USING BINAP-RUTHENIUM COMPLEXES. Organic Syntheses, 67, 20. Available at: [Link]

  • Myers, A. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Asymmetric Hydrogenation. (2015). Creative Commons License. Available at: [Link]

  • Noyori, R. (2001). Nobel Lecture: Asymmetric Catalysis: Science and Opportunities. NobelPrize.org. Available at: [Link]

  • Noyori, R., et al. (2000). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society. Available at: [Link]

  • Genêt, J. P. (2002). Modified BINAP: The How and the Why. Chemical Reviews, 102(10), 3371-3408. Available at: [Link]

Sources

The Mechanistic Role of Acetate Ligands in Ru(OAc)₂[(BINAP)] Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ruthenium(II)-BINAP complex, specifically Ru(OAc)₂[(BINAP)] , represents a cornerstone in asymmetric synthesis, particularly for the hydrogenation of functionalized ketones and olefins.[1] Unlike the chloride-bridged polymeric species


, the diacetate complex is monomeric and soluble, offering distinct kinetic advantages.[1]

The acetate ligands are not merely spectators; they function as mechanistic switches .[1] Their basicity and lability allow them to act as:

  • Proton Acceptors (Sacrificial Bases): Facilitating the generation of vacant coordination sites upon treatment with strong acids (HX).[1]

  • Exchange Partners: Enabling the coordination of acidic substrates (e.g.,

    
    -unsaturated carboxylic acids) via ligand metathesis.[1]
    
  • Stabilizers: Preventing the formation of catalytically inactive ruthenium aggregates during the pre-catalytic phase.[1]

This guide details the structural dynamics, activation protocols, and catalytic cycles defined by these ligands.[1]

Part 1: Structural Dynamics & The "Acetate Effect"[1]

The Monomer-Dimer Equilibrium

The catalytic efficiency of Ru-BINAP systems is often limited by the formation of stable, inactive halide-bridged dimers/polymers.[1] The acetate ligands in Ru(OAc)₂[(BINAP)] prevent this polymerization.[1]

  • Structure: The complex exists primarily as a monomer in solution (methanol, THF).[1]

  • Significance: This monomeric state eliminates the induction period typically required to break down polymeric

    
     precursors.[1]
    
The Proton-Switch Mechanism

The core "role" of the acetate ligand is defined by its basicity (


 of conjugate acid 

).[1] It acts as a gatekeeper for the metal center.[1]
  • Pathway A (Acid Promotion): When hydrogenating

    
    -keto esters, the addition of strong acid (HCl or HBr) protonates the acetate ligands.[1] The resulting acetic acid dissociates, generating the highly active, electrophilic 
    
    
    
    or
    
    
    species.[1]
  • Pathway B (Substrate Exchange): For acidic substrates (e.g., tiglic acid), the substrate's carboxylate group displaces the acetate ligand directly, tethering the substrate to the ruthenium center in a stereodefined geometry.[1]

Part 2: Mechanistic Pathways & Visualization[1]

The Fork in the Road: Activation Pathways

The following diagram illustrates how the acetate ligands dictate the active species based on the reaction conditions.

AcetateActivation PreCat Ru(OAc)2(BINAP) (Precatalyst) AcidAdd + HX (HCl/HBr) (Protonation of OAc) PreCat->AcidAdd SubstrateAdd + R-COOH (Unsat. Acid) PreCat->SubstrateAdd ActiveA RuX2(BINAP) or [RuX(BINAP)]+ AcidAdd->ActiveA - 2 AcOH SubstrateA Beta-Keto Ester Hydrogenation ActiveA->SubstrateA Fast Kinetics High ee IntermediateB Ru(OOCR)2(BINAP) (Substrate Bound) SubstrateAdd->IntermediateB - 2 AcOH (Ligand Exchange) ProductB Chiral Acid Product IntermediateB->ProductB + H2

Figure 1: The dual activation pathways of Ru(OAc)₂(BINAP). The acetate ligands either leave via protonation (left) or exchange with the substrate (right).[1]

The Catalytic Cycle (Functionalized Ketones)

In the hydrogenation of


-keto esters, the acetate ligands are typically removed in situ to allow the carbonyl oxygen of the substrate to coordinate.[1]
  • Induction: Ru(OAc)₂ + 2HCl

    
     RuCl₂ + 2AcOH.[1]
    
  • Hydrogenation: The RuCl₂ species undergoes heterolytic H₂ cleavage (often assisted by solvent or substrate) to form the active Ruthenium-Hydride.[1]

  • Stereodifferentiation: The chiral BINAP backbone forces the chelated

    
    -keto ester into a specific conformation, dictating the facial selectivity of the hydride transfer.[1]
    

Part 3: Experimental Protocols

Synthesis of Ru(OAc)₂[(S)-BINAP]

Standardized protocol adapted from Kitamura & Noyori.[1]

Safety: Perform all steps under an inert atmosphere (Argon/Nitrogen).

StepReagentStoichiometryConditionsCritical Note
1

1.0 equivDMF, 100°C, 10 minPrecursor dissolution.
2 (S)-BINAP2.0 equivDMF, 100°C, 10 minLigand exchange.[1]
3 NaOAc20.0 equivAdd solid, 100°C, 5hCrucial: Excess acetate drives Cl displacement.[1]
4 Workup-Evaporate DMF, extract w/ TolueneRemove inorganic salts carefully.

Validation:

  • ³¹P NMR (CDCl₃): Singlet at

    
     ppm.[1]
    
  • Appearance: Orange-brown crystalline solid.[1][2]

Catalytic Hydrogenation of Methyl Acetoacetate

Demonstrating the Acid-Promoted Pathway.

  • Catalyst Prep: In a Schlenk flask, dissolve Ru(OAc)₂((S)-BINAP) (17 mg, 0.02 mmol) in degassed methanol (10 mL).

  • Acid Activation: Add aqueous HCl (2N, 0.04 mmol, 2 equiv relative to Ru). Note: The solution color may shift to bright yellow/orange.[1]

  • Substrate Addition: Add methyl acetoacetate (2.32 g, 20 mmol). S/C ratio = 1000:1.[1]

  • Pressurization: Transfer to an autoclave. Purge H₂ (3x). Pressurize to 50-100 atm (depending on equipment rating; 4 atm is sufficient for activated catalysts but slower).

  • Reaction: Stir at 30°C for 12-24 hours.

  • Analysis: Determine conversion by GC and ee by chiral HPLC (Chiralcel OD-H).

Part 4: Troubleshooting & Optimization

The "Acetate Effect" is the primary variable in optimization.[1]

ObservationDiagnosisCorrective ActionMechanism
Low Conversion Incomplete acetate removal.[1]Increase acid additive (HCl) to 2.2 equiv.Protonation of OAc is the rate-limiting activation step.[1]
Low ee Background reaction or wrong species.[1][2]Switch solvent to MeOH/DCM mixture; Lower Temp.Stabilizes the specific chelate conformer.[1]
Induction Period Slow monomer formation.[1][2]Pre-stir catalyst with acid for 30 min before substrate addition.[1]Eliminates kinetic lag of ligand exchange.[1]
Substrate Scope Visualization

The utility of Ru(OAc)₂ is dictated by the functional group's ability to interact with the metal center after acetate displacement.[1]

SubstrateScope Cat Ru(OAc)2(BINAP) Sub1 Beta-Keto Esters (Requires HCl) Cat->Sub1 Activation Sub2 Alpha,Beta-Unsat Acids (Direct Exchange) Cat->Sub2 Metathesis Sub3 Allylic Alcohols (Direct Coordination) Cat->Sub3 Coordination

Figure 2: Substrate-dependent activation modes of the catalyst.

References

  • Noyori, R., et al. (1987).[1][2][3] Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes. Journal of the American Chemical Society.[1][2] [1]

  • Kitamura, M., et al. (1988).[1] Homogeneous asymmetric hydrogenation of functionalized ketones. Journal of the American Chemical Society.[1][2] [1]

  • Noyori, R. (2001).[1][2] Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org.[1]

  • Takaya, H., et al. (1993).[1] Preparation of BINAP-Ruthenium(II) Complexes. Organic Syntheses.

  • Ohta, T., et al. (1987).[1] Stereoselective hydrogenation of olefinic substrates. The Journal of Organic Chemistry. [1]

Sources

Technical Guide: Activation Procedure for Ru(OAc)₂[(S)-DM-BINAP] Precatalyst

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Ruthenium(II) complex Ru(OAc)₂(DM-BINAP) is a privileged precatalyst in asymmetric synthesis, specifically for the Noyori-Takaya hydrogenation of allylic alcohols and unsaturated carboxylic acids. Unlike its halide counterparts (e.g., [RuCl₂(benzene)]₂), the diacetate complex is relatively air-stable in solid form, simplifying storage and handling.

However, it is catalytically inert in its diacetate form for most hydrogenation manifolds. The acetate ligands act as an "ionic mask," occupying coordination sites required for dihydrogen activation. To render the complex kinetically competent, it must undergo acidolysis —a proton-induced ligand exchange that strips the acetates to generate a coordinatively unsaturated cationic species (or solvent complex).

This guide details the precise activation protocol using strong Brønsted acids (HCl or H₂SO₄), ensuring the generation of the active $ [Ru(\text{DM-BINAP})(\text{Solvent})_n]^{2+} $ or $ RuCl_2(\text{DM-BINAP}) $ species.

The Precatalyst Architecture

Understanding the structural nuances of the precatalyst is a prerequisite for successful activation.

FeatureSpecificationImpact on Activation
Ligand (S)-DM-BINAP (3,5-xylyl groups)Electronic: More electron-rich than standard BINAP, stabilizing the cationic intermediate.Steric: Larger bite angle and bulkier aryl groups enhance enantioselectivity but may slow down initial substrate binding.
Anion Acetate (OAc) x 2Lability: Poor leaving group under neutral conditions. Requires protonation to leave as acetic acid (AcOH).
Geometry Distorted OctahedralThe acetates usually bridge or chelate; activation opens these sites for H₂ σ-bond metathesis.
Solubility DCM, Toluene (Good); MeOH (Moderate)Activation is typically biphasic or requires a co-solvent system (DCM/MeOH).

The Activation Mechanism[1][2][3]

The activation is not merely a dissolution step; it is a stoichiometric chemical reaction. The addition of a strong acid (HX) protonates the acetate oxygen, weakening the Ru-O bond and releasing acetic acid. This exposes the metal center to solvent molecules (S), creating a vacant site for dihydrogen coordination.

Diagram 1: Acidolysis Pathway

ActivationMechanism Precat Ru(OAc)2(DM-BINAP) (Precatalyst, Inactive) Inter [Ru(OAc)(H-OAc)(DM-BINAP)]+ Precat->Inter Protonation Acid + 2 HX (HCl or H2SO4) Acid->Inter Active [Ru(X)2(DM-BINAP)] or [Ru(Solvent)n(DM-BINAP)]2+ Inter->Active Ligand Exchange (-AcOH) Waste 2 AcOH (Acetic Acid) Inter->Waste

Caption: The acidolysis mechanism converts the neutral diacetate species into the active cationic or di-halo catalyst, releasing acetic acid as a byproduct.

Standard Operating Procedure (SOP)

Safety Warning: While the precursor is air-stable, the activated catalyst is highly oxygen-sensitive. All steps below must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk or Glovebox techniques.

Materials
  • Precatalyst: Ru(OAc)₂(DM-BINAP) [CAS: 374067-49-9]

  • Solvent: Degassed Methanol (MeOH) and Dichloromethane (DCM).

  • Acid Source:

    • Option A (Chloride route): 2N HCl in Diethyl Ether or MeOH.

    • Option B (Cationic route): 1N H₂SO₄ or HBF₄ (degassed).

Protocol: In Situ Activation
  • Inerting: Flame-dry a Schlenk flask and cycle Argon/Vacuum (3x).

  • Charging: Add Ru(OAc)₂(DM-BINAP) (e.g., 10.5 mg, 0.011 mmol) to the flask.

  • Dissolution: Add degassed DCM (1.0 mL). The solution should appear orange-brown .

  • Acid Addition (The Critical Step):

    • Add degassed MeOH (4.0 mL).

    • Add exactly 2.0 to 2.2 equivalents of the acid solution (e.g., HCl).

    • Note: Avoid large excess of acid (>5 eq), as this can degrade the phosphine ligand or promote Ru-hydride decomposition.

  • Incubation: Stir at room temperature (25°C) for 30 to 60 minutes .

    • Visual Cue: The solution often shifts from orange-brown to a clearer yellow or reddish-orange (depending on concentration).

    • Chemical State: At this point, the species is effectively RuCl2(DM-BINAP)(MeOH)n (if HCl is used) or [Ru(DM-BINAP)(MeOH)n]2+ (if non-coordinating acid is used).

  • Solvent Strip (Optional but Recommended):

    • If the acetic acid byproduct interferes with the substrate (rare, but possible), evaporate the solvent to dryness under high vacuum to obtain the solid active catalyst.

    • Redissolve in the reaction solvent (e.g., pure MeOH or EtOH) immediately.

  • Substrate Introduction: Add the substrate solution via cannula/syringe to the activated catalyst.

  • Hydrogenation: Pressurize with H₂ immediately.

Diagram 2: Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Activation cluster_2 Phase 3: Reaction Step1 Weigh Precatalyst (Air Stable) Step2 Inert Gas Purge (Ar/N2) Step1->Step2 Step3 Dissolve in DCM/MeOH (Degassed) Step2->Step3 Step4 Add 2.0 eq. HX (HCl or H2SO4) Step3->Step4 Step5 Stir 30-60 min (Ligand Exchange) Step4->Step5 Step6 Add Substrate Step5->Step6 Step7 Pressurize H2 Step6->Step7

Caption: Step-by-step workflow for converting the air-stable precursor into the active hydrogenation catalyst.

Quality Control & Troubleshooting

The most common failure mode is incomplete activation (insufficient acid/time) or oxidation (poor degassing).

Quantitative Verification Table
MethodObservation (Precatalyst)Observation (Active Species)Action Limit
³¹P NMR Singlet at ~65 ppm (approx)*Singlet shifts significantly (often downfield) or broadens.If Precatalyst peak remains >5%, extend stir time.
Visual Turbid Orange/BrownClear Yellow/Red-OrangeIf solution turns Black , Ru metal has precipitated (O₂ leak). Discard.
Solubility Soluble in DCM; Poor in MeOHSoluble in MeOH (Cationic nature)If precipitate forms after acid addition, it may be the chloride salt (active). Redissolve in reaction mix.

*Note: ³¹P NMR shifts are solvent-dependent. Run a baseline of your specific batch in CD₂Cl₂.

Troubleshooting Logic
  • Low Conversion? The acetate ligands likely did not leave. Ensure the acid source is fresh and the stoichiometry is at least 2.0 equivalents.

  • Low ee? This often indicates "background reaction" from non-chiral Ru species or partial decoordination of the DM-BINAP. Ensure the temperature during activation did not exceed 25°C.

  • Induction Period? If the reaction starts slow, the in situ activation was likely incomplete. The reaction is finishing the activation using the H₂ atmosphere (slower process).

References

  • Kitamura, M., et al. (1993).[1] Homogeneous Asymmetric Hydrogenation of Functionalized Ketones. Organic Syntheses, 71,[1] 1.

  • Noyori, R., & Takaya, H. (1990).[1] BINAP: An Efficient Chiral Element for Asymmetric Catalysis. Accounts of Chemical Research, 23(10), 345–350.

  • Takasago International Corp. (2019).[2] H8-BINAP and DM-BINAP Technical Note. Takasago Fine Chemicals Division.[2]

  • BenchChem. (2025). Ru(OAc)2(DM-BINAP): Technical Guide to Mechanism.

  • Sigma-Aldrich. (2024). Product Specification: (S)-Ru(OAc)2(DM-BINAP).

Sources

Methodological & Application

(S)-Ru(OAc)₂(DM-BINAP): A Comprehensive Guide to Asymmetric Ketone Hydrogenation for Pharmaceutical and Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly within the pharmaceutical and fine chemical industries. Asymmetric hydrogenation stands out as a powerful and atom-economical method for establishing stereocenters with high fidelity. Among the arsenal of catalysts developed for this purpose, (S)-Ru(OAc)₂(DM-BINAP) has emerged as a highly effective and versatile tool for the enantioselective reduction of a broad range of ketones to their corresponding chiral alcohols.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the (S)-Ru(OAc)₂(DM-BINAP) catalyst. We will explore its structural attributes, delve into the mechanistic intricacies of the catalytic cycle, present a detailed experimental protocol for its application, and showcase its performance across various ketone substrates. Our focus is not merely on the procedural steps but on elucidating the scientific rationale that underpins the successful application of this powerful catalytic system.

The Catalyst: Structure, Properties, and the Significance of the DM-BINAP Ligand

(S)-Ru(OAc)₂(DM-BINAP), formally known as Diacetato[(S)-(−)-2,2′-bis[di(3,5-xylyl)phosphino]-1,1′-binaphthyl]ruthenium(II), is a ruthenium(II) complex featuring a chiral diphosphine ligand, (S)-DM-BINAP, and two acetate ligands.

  • Chemical Structure: C₅₆H₅₄O₄P₂Ru

  • Molecular Weight: 954.04 g/mol

  • Appearance: Yellow to amber or dark purple crystalline powder.

  • Storage: Store at 2-8°C under an inert atmosphere. The compound can be sensitive to air and light.[1]

The cornerstone of this catalyst's exceptional performance is the (S)-DM-BINAP ligand. A derivative of the renowned BINAP ligand, DM-BINAP possesses 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms. This substitution pattern imparts critical electronic and steric properties that directly influence the catalyst's activity and enantioselectivity.

The Role of the DM-BINAP Ligand:

The 3,5-dimethylphenyl substituents are electron-donating groups. This increased electron density on the phosphorus atoms enhances the electron-donating ability of the phosphine ligand to the ruthenium center. This, in turn, can influence the electronic properties of the active catalytic species, potentially impacting its reactivity.

From a steric perspective, the bulky xylyl groups create a more defined and rigid chiral pocket around the ruthenium center. This steric hindrance plays a crucial role in the enantiofacial discrimination of the prochiral ketone substrate, leading to high levels of stereocontrol. The catalyst's structure, with the sterically demanding DM-BINAP ligand, allows for the precise differentiation between the two substituents on the carbonyl carbon of the ketone.

Mechanistic Insights: The Outer-Sphere Pathway

The asymmetric hydrogenation of ketones catalyzed by Ru(II)-diphosphine complexes, including (S)-Ru(OAc)₂(DM-BINAP), is generally understood to proceed via a non-classical, outer-sphere mechanism.[2][3] This pathway is distinct from mechanisms that involve direct coordination of the ketone's carbonyl oxygen to the metal center.

The catalytic cycle can be summarized in the following key steps:

  • Pre-catalyst Activation: The Ru(OAc)₂ precatalyst is not the catalytically active species. In the presence of hydrogen, the acetate ligands are displaced, and a ruthenium dihydride species, [RuH₂(S)-DM-BINAP], is formed. This is the active catalyst.

  • Outer-Sphere Interaction: The ketone substrate does not enter the inner coordination sphere of the ruthenium complex. Instead, it interacts with the active dihydride species in the outer sphere.

  • Concerted Hydrogen Transfer: The hydrogenation is believed to occur through a six-membered pericyclic transition state. In this concerted step, a hydride (H⁻) from the ruthenium center and a proton (H⁺) from a ligand (in related systems, often a diamine ligand) are simultaneously transferred to the carbonyl carbon and oxygen, respectively.[2][3] This metal-ligand bifunctional mechanism is key to the high efficiency of the reaction.

  • Product Release and Catalyst Regeneration: Following the hydrogen transfer, the resulting chiral alcohol dissociates, and the ruthenium catalyst is regenerated, ready to participate in the next catalytic cycle.

The high degree of enantioselectivity arises from the specific orientation the ketone substrate must adopt to fit within the chiral pocket created by the DM-BINAP ligand during the hydrogen transfer step. The steric bulk of the xylyl groups effectively blocks one of the two possible approaches of the ketone to the ruthenium hydride, favoring the formation of one enantiomer of the alcohol product over the other.

Asymmetric Hydrogenation Catalytic Cycle cluster_cycle Catalytic Cycle Active_Catalyst [RuH₂(S)-DM-BINAP] (Active Catalyst) Transition_State [Ketone---RuH₂(S)-DM-BINAP] (Outer-Sphere Complex) Active_Catalyst->Transition_State + Ketone Product_Complex [Alcohol---Ru(S)-DM-BINAP] Transition_State->Product_Complex Hydrogen Transfer Product_Complex->Active_Catalyst - Alcohol + H₂ Precatalyst (S)-Ru(OAc)₂(DM-BINAP) (Pre-catalyst) Precatalyst->Active_Catalyst + H₂ - 2 HOAc caption Figure 1: Simplified Catalytic Cycle

Figure 1: Simplified Catalytic Cycle

Performance and Substrate Scope

The (S)-Ru(OAc)₂(DM-BINAP) catalyst has demonstrated high efficacy in the asymmetric hydrogenation of a variety of ketone substrates, affording the corresponding chiral alcohols in high yields and with excellent enantioselectivities. The catalyst is particularly well-suited for the reduction of functionalized ketones.

Substrate (Ketone)Product (Alcohol)Yield (%)ee (%)Reference
2-Methoxybenzophenone(S)-2-MethoxybenzhydrolQuantitative99[4]
Acetophenone(R)-1-PhenylethanolHigh>99[5] (with analogous XylBINAP)
α-Amino KetonesChiral Amino Alcohols9699.8[6] (with analogous XylBINAP)
β-Keto EstersChiral β-Hydroxy EstersHigh>99[6]

Note: The data presented for acetophenone and amino/keto esters are with the closely related (S)-RuCl₂[(xylbinap)][(diamine)] system, which is expected to exhibit similar reactivity and selectivity to the diacetate complex under appropriate conditions. The use of sterically demanding ligands like DM-BINAP and XylBINAP is crucial for achieving high enantioselectivity.[5]

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone

This protocol provides a general procedure for the asymmetric hydrogenation of a prochiral ketone using (S)-Ru(OAc)₂(DM-BINAP). The specific conditions, such as temperature, pressure, and reaction time, may require optimization for different substrates.

Materials and Equipment:

  • (S)-Ru(OAc)₂(DM-BINAP)

  • Prochiral ketone substrate

  • Anhydrous, degassed solvent (e.g., methanol, ethanol, or toluene)

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer and a pressure gauge

  • Source of high-purity hydrogen gas

  • Inert gas (argon or nitrogen) for handling air-sensitive reagents

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under a stream of inert gas, charge a reaction vessel within the autoclave with (S)-Ru(OAc)₂(DM-BINAP) (e.g., 0.01 to 0.1 mol% relative to the substrate). The optimal catalyst loading should be determined experimentally.

  • Reaction Setup:

    • Add the prochiral ketone substrate to the reaction vessel.

    • Introduce the anhydrous, degassed solvent via a cannula or syringe. The substrate concentration is typically in the range of 0.1 to 1 M.

  • Hydrogenation:

    • Seal the autoclave.

    • Purge the system several times with hydrogen gas to remove any residual air.

    • Pressurize the reactor with hydrogen to the desired pressure (typically ranging from 4 to 100 atm).

    • Commence stirring and heat the reaction mixture to the desired temperature (often between 25°C and 80°C).

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by techniques such as TLC, GC, or HPLC.

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Open the reactor and concentrate the reaction mixture under reduced pressure to remove the solvent.

    • The crude product can be purified by standard techniques such as column chromatography or distillation.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the chiral alcohol product can be determined by chiral HPLC or chiral GC analysis.

Experimental_Workflow start Start catalyst_prep 1. Catalyst and Substrate Charging (Inert Atmosphere) start->catalyst_prep solvent_add 2. Addition of Anhydrous, Degassed Solvent catalyst_prep->solvent_add autoclave_seal 3. Seal Autoclave and Purge with H₂ solvent_add->autoclave_seal hydrogenation 4. Pressurize with H₂ and Heat autoclave_seal->hydrogenation monitoring 5. Monitor Reaction Progress hydrogenation->monitoring workup 6. Cool, Vent, and Concentrate monitoring->workup Reaction Complete purification 7. Purify Product workup->purification analysis 8. Determine Enantiomeric Excess purification->analysis end End analysis->end

Figure 2: Experimental Workflow

Conclusion

The (S)-Ru(OAc)₂(DM-BINAP) catalyst represents a significant advancement in the field of asymmetric synthesis. Its robust nature, high catalytic activity, and the exceptional level of stereocontrol imparted by the DM-BINAP ligand make it an invaluable tool for the synthesis of enantiomerically pure alcohols. A thorough understanding of its mechanism and the rationale behind the experimental parameters enables researchers to effectively harness the full potential of this catalyst in the development of novel pharmaceuticals and fine chemicals. The protocols and data presented herein serve as a comprehensive resource to facilitate the successful application of this powerful technology.

References

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones.
  • Noyori, R., & Takaya, H. (1990). Asymmetric Hydrogenation. Accounts of Chemical Research, 23(10), 345-350.
  • Takasago International Corporation. (n.d.). Catalysts & Ligands. Retrieved from [Link]

  • Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Ketones with a Ru(II) Catalyst Coordinated with a Chiral Diphosphine and a Chiral Diamine. Journal of the American Chemical Society, 122(27), 6510-6511.
  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ASYMMETRIC HYDROGENATION OF ALLYLIC ALCOHOLS USING BINAP-RUTHENIUM COMPLEXES: (R)-(+)-CITRONELLOL. Retrieved from [Link]

  • Ohkuma, T., et al. (1998). Asymmetric Hydrogenation of Amino Ketones Using a Chiral Ru(II) Catalyst. Journal of the American Chemical Society, 120(51), 13529-13530.
  • Kumobayashi, H., et al. (2001). Recent Advances of BINAP Chemistry in the Industrial Aspects. Synlett, 2001(SI), 1055-1064.
  • NPTEL. (n.d.). Module 6 Hydrogenation Reactions. Retrieved from [Link]

  • Ohkuma, T., et al. (2000). Selective hydrogenation of benzophenones to benzhydrols using a BINAP–Ru(II)-chiral diamine complex.
  • Bode Research Group. (2015). Asymmetric Hydrogenation. Retrieved from [Link]

Sources

The Alchemist's Catalyst: A Technical Guide to (S)-Ru(OAc)2(DM-BINAP) in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist and process development scientist, the quest for enantiomerically pure pharmaceuticals is a defining challenge. Among the arsenal of tools available, asymmetric hydrogenation catalyzed by chiral transition metal complexes stands as a pillar of efficiency and elegance. This guide delves into the heart of one such powerful catalyst, (S)-Ru(OAc)2(DM-BINAP), providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application, underlying principles, and practical implementation in pharmaceutical manufacturing.

(S)-Ru(OAc)2(DM-BINAP), or Diacetato[(S)-(−)-2,2′-bis[di(3,5-xylyl)phosphino]-1,1′-binaphthyl]ruthenium(II), is a highly efficient and versatile catalyst for asymmetric hydrogenation reactions.[1] Its remarkable ability to deliver high enantioselectivity across a range of substrates has cemented its role in the synthesis of complex chiral molecules, from life-saving antibiotics to innovative therapeutics.[2][3] This document will serve as a detailed application note and protocol guide, moving beyond simple procedural lists to offer insights into the causality of experimental choices, ensuring a robust and reproducible application of this pivotal technology.

The Heart of the Matter: Understanding the Catalyst and its Mechanism

The efficacy of (S)-Ru(OAc)2(DM-BINAP) lies in the synergy between the ruthenium metal center and the chiral diphosphine ligand, DM-BINAP. The C2-axial chirality of the BINAP ligand creates a well-defined chiral environment around the ruthenium atom, which is responsible for the high degree of enantioselection in the hydrogenation of prochiral substrates.[4] The "DM" designation refers to the 3,5-xylyl groups on the phosphorus atoms, which enhance the catalyst's activity and selectivity.

The catalytic cycle for the asymmetric hydrogenation of ketones, a key application, is believed to proceed through a metal-ligand bifunctional mechanism. The reaction is thought to involve a six-membered pericyclic transition state where the carbonyl group of the substrate is activated by the Lewis acidic ruthenium center, while a hydride is delivered from the metal and a proton from a coordinated amine ligand (in the case of Ru-diamine systems) or a protic solvent.[5] This concerted mechanism accounts for the high efficiency and enantioselectivity observed.

Core Applications in Pharmaceutical Synthesis

(S)-Ru(OAc)2(DM-BINAP) and its analogues have proven indispensable in the synthesis of numerous pharmaceutical intermediates. Below are detailed application notes for two key classes of reactions.

Asymmetric Hydrogenation of β-Keto Esters: Access to Chiral β-Hydroxy Esters

Chiral β-hydroxy esters are crucial building blocks for a wide array of pharmaceuticals, most notably carbapenem antibiotics.[3] The Ru-BINAP catalyzed asymmetric hydrogenation of β-keto esters provides a direct and highly enantioselective route to these valuable intermediates.[6]

The asymmetric hydrogenation of a β-keto ester is a key step in the industrial synthesis of carbapenem antibiotics.[3]

Reaction Scheme:

G sub Substrate (β-Keto Ester) prod Product (Chiral β-Hydroxy Ester) (>98% ee) sub->prod cat (S)-Ru(OAc)2(DM-BINAP) H2, Solvent

Figure 1: Asymmetric hydrogenation of a β-keto ester.

Materials:

  • β-Keto ester substrate

  • (S)-Ru(OAc)2(DM-BINAP)

  • Methanol (degassed)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

Procedure:

  • Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (e.g., argon or nitrogen) to remove all traces of oxygen, which can deactivate the catalyst.

  • Charging the Reactor: Under an inert atmosphere, charge the autoclave with the β-keto ester substrate and (S)-Ru(OAc)2(DM-BINAP). A typical substrate-to-catalyst (S/C) ratio for industrial applications can range from 1,000 to 10,000, depending on the substrate's reactivity and the desired cycle time.

  • Solvent Addition: Add degassed methanol to the autoclave. The concentration of the substrate is typically in the range of 0.5 to 2 M.

  • Pressurization and Heating: Seal the autoclave and pressurize with hydrogen gas to the desired pressure (typically 4-100 atm).[7] Heat the reaction mixture to the specified temperature (e.g., 40-80 °C) with vigorous stirring.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by analyzing aliquots using techniques such as HPLC or GC to determine conversion and enantiomeric excess (ee).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. The crude product can be purified by standard methods such as crystallization or chromatography.

Causality of Experimental Choices:

  • Solvent: Methanol is a common solvent as it is protic and can participate in the catalytic cycle.[8] Degassing is crucial to prevent catalyst oxidation.

  • Pressure and Temperature: Higher hydrogen pressure and temperature generally increase the reaction rate.[8] However, these parameters need to be optimized for each specific substrate to avoid side reactions and ensure high enantioselectivity.

  • Catalyst Loading: A lower catalyst loading is economically favorable for large-scale production. Optimization is required to balance reaction time and cost.

Data Summary:

Substrate ClassCatalystS/C RatioH2 Pressure (atm)Temp (°C)Solventee (%)Reference
β-Keto Esters(S)-Ru(OAc)2(BINAP)1000-200010030Ethanol>99
α-Substituted β-Keto EstersRuCl2[(S)-BINAP]100010025CH2Cl2/MeOH99
Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids

Chiral carboxylic acids are prevalent motifs in many pharmaceuticals. The Ru-BINAP catalyzed hydrogenation of α,β-unsaturated carboxylic acids offers a highly effective method for their synthesis.[9]

(S)-Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID). A key step in its synthesis involves the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid precursor.[9]

Reaction Scheme:

G sub Substrate (α,β-Unsaturated Carboxylic Acid) prod Product ((S)-Naproxen) (97% ee) sub->prod cat (R)-Ru(OAc)2(BINAP) H2, Methanol

Figure 2: Synthesis of (S)-Naproxen via asymmetric hydrogenation.

Materials:

  • 2-(6-methoxy-2-naphthyl)acrylic acid

  • (R)-Ru(OAc)2(BINAP)

  • Methanol (degassed)

  • High-pressure autoclave

Procedure:

  • Inert Atmosphere and Reactor Charging: Following the same precautions for an inert atmosphere as in the previous protocol, charge the autoclave with the substrate and the (R)-Ru(OAc)2(BINAP) catalyst. The choice of the (R)-enantiomer of the catalyst is crucial to obtain the desired (S)-product.

  • Solvent Addition: Add degassed methanol.

  • Pressurization and Heating: Seal the reactor, pressurize with hydrogen to approximately 134 atm, and heat to the desired temperature.[9]

  • Reaction Monitoring and Work-up: Monitor the reaction for completion and work up as described in the previous protocol.

Causality of Experimental Choices:

  • Ligand Enantiomer: The absolute configuration of the product is determined by the chirality of the BINAP ligand. (R)-BINAP leads to the (S)-product in this specific case.

  • High Pressure: For some α,β-unsaturated carboxylic acids, high hydrogen pressure is necessary to achieve high conversion and enantioselectivity.[9]

Data Summary:

SubstrateCatalystH2 Pressure (atm)Solventee (%)Reference
Tiglic AcidRu(OAc)2[(S)-BINAP]4Methanol91
Naphthacrylic AcidRu(OAc)2[(R)-BINAP]134Methanol97

Practical Considerations for Industrial-Scale Manufacturing

The transition from laboratory-scale synthesis to industrial manufacturing introduces a new set of challenges. For homogeneous catalysts like (S)-Ru(OAc)2(DM-BINAP), catalyst stability, handling, and removal from the final active pharmaceutical ingredient (API) are of paramount importance.

Catalyst Handling and Stability
Catalyst Removal: Ensuring API Purity

Residual ruthenium levels in the final API are strictly regulated by health authorities (typically to less than 10 ppm).[10] Therefore, efficient removal of the catalyst is a critical downstream processing step. Several methods can be employed:

  • Extraction with Coordinating Agents: Water-soluble ligands such as 2-mercaptonicotinic acid (MNA) or cysteine can be used to coordinate with the ruthenium, facilitating its extraction into an aqueous phase.[10]

  • Adsorption on Solid Supports: Activated carbon or silica gel can be used to adsorb the ruthenium catalyst from the reaction mixture.[10]

  • Precipitation: In some cases, the ruthenium catalyst can be precipitated out of the solution by the addition of an appropriate agent.

G cluster_0 Reaction Work-up and Catalyst Removal Crude Product Crude Product Extraction Extraction Crude Product->Extraction Aqueous Coordinating Agent Aqueous Phase\n(Ru-complex) Aqueous Phase (Ru-complex) Extraction->Aqueous Phase\n(Ru-complex) Organic Phase\n(Purified Product) Organic Phase (Purified Product) Extraction->Organic Phase\n(Purified Product) Adsorption Adsorption Organic Phase\n(Purified Product)->Adsorption Activated Carbon or Silica Gel Solid Support\n(Adsorbed Ru) Solid Support (Adsorbed Ru) Adsorption->Solid Support\n(Adsorbed Ru) Final Product\n(<10 ppm Ru) Final Product (<10 ppm Ru) Adsorption->Final Product\n(<10 ppm Ru)

Figure 3: General workflow for ruthenium catalyst removal.

Conclusion and Future Outlook

(S)-Ru(OAc)2(DM-BINAP) and the broader family of Ru-BINAP catalysts represent a cornerstone of modern asymmetric synthesis in the pharmaceutical industry. Their ability to deliver high enantioselectivity in the hydrogenation of key functional groups has enabled the efficient and scalable production of numerous life-changing medicines. A thorough understanding of the reaction mechanisms, careful optimization of reaction parameters, and robust strategies for catalyst removal are essential for the successful implementation of this technology. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more active, selective, and recyclable ruthenium-based catalysts will undoubtedly remain a vibrant area of research, pushing the boundaries of what is possible in pharmaceutical manufacturing.

References

  • Chem-Impex. (n.d.). binap - Ru(OAc)2[(S)-]. Retrieved from [Link]

  • Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry, 76(Supplement_1), 427-437.
  • Frontiers in Chemistry. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers. Retrieved from [Link]

  • Blaser, H. U., & Federsel, H. J. (Eds.). (2010). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
  • NPTEL. (n.d.). Module 6 Hydrogenation Reactions. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Hydrogenation of geraniol using ruthenium–BINAP catalysts. Catalysis Science & Technology. Retrieved from [Link]

  • American Chemical Society. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • SciSpace. (n.d.). Asymmetric Hydrogenation of β -Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing sitagliptin intermediate via asymmetrical reduction method.
  • Chinese Journal of Chemistry. (2013). Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions. SIOC Journals. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of sitagliptin intermediate.
  • Chemie Brunschwig. (n.d.). Screening and Efficient Removal of Ruthenium 3rd Generation Grubbs Catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Sitagliptin. Retrieved from [Link]

  • Anderson's Process Solutions. (2017). Removing Ru from metathesis reactions. Retrieved from [Link]

  • Eureka. (2009). Preparation of sitagliptin intermediate. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Method for the Efficient Removal of Ruthenium By-Products Generated During Olefin Metathesis Reactions | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantiomeric products formed via different mechanisms: asymmetric hydrogenation of an α,β-unsaturated carboxylic acid involving a Ru(CH3COO)2[(R)-binap] catalyst | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Retrieved from [Link]

Sources

Application Note: Industrial Scale-Up of Asymmetric Hydrogenation using Ru-BINAP

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Large-Scale Synthesis using Ru-BINAP Catalysts Content Type: Application Note & Protocol Guide Audience: Process Chemists, Scale-up Engineers, and Drug Development Scientists.

Executive Summary

The Ru-BINAP catalyst system, developed by Ryoji Noyori (Nobel Prize 2001), represents a paradigm shift in asymmetric synthesis. Unlike rhodium-based systems that require olefin coordination, Ru-BINAP complexes utilize a distinct mechanism capable of hydrogenating functionalized ketones (specifically


-keto esters) and allylic alcohols with exceptional enantioselectivity (>98% ee) and high Turnover Numbers (TON > 10,000).

This guide details the large-scale implementation of Ru-BINAP catalysis, focusing on the critical control parameters (CCPs) required to transition from gram-scale discovery to kilogram-scale production. We focus on two primary reaction classes: the Dynamic Kinetic Resolution (DKR) of


-substituted 

-keto esters and the directed hydrogenation of allylic alcohols.

Mechanistic Grounding & Critical Parameters

The Ru-BINAP Advantage: Dynamic Kinetic Resolution (DKR)

The most powerful application of Ru-BINAP is the hydrogenation of racemic


-substituted 

-keto esters. In standard kinetics, a racemic starting material yields a maximum 50% yield of the desired enantiomer. However, Ru-BINAP facilitates Dynamic Kinetic Resolution , where the catalyst isomerizes the slow-reacting enantiomer of the substrate into the fast-reacting enantiomer faster than the hydrogenation occurs.
  • Mechanism: The reaction proceeds via the ketone functionality, not the enol. The Ru center coordinates to the carbonyl oxygen and the ester moiety, creating a rigid chelate.

  • Chiral Recognition: The atropoisomeric BINAP ligand creates a chiral pocket that sterically differentiates the two faces of the prochiral ketone.

Critical Control Parameters (CCPs)
ParameterSpecificationImpact on Process
Oxygen Level

Critical. Ru-BINAP complexes are air-sensitive in solution. Oxidation leads to irreversible catalyst deactivation (formation of Ru-oxides).
Hydrogen Pressure

Higher pressure favors the hydrogenation rate over catalyst decomposition but must be balanced against reactor safety ratings.
Solvent System MeOH or EtOHProtic solvents are essential. Anhydrous alcohols are preferred to prevent ester hydrolysis, though trace water is tolerated better than in Rh-systems.
S/C Ratio

Substrate-to-Catalyst ratio determines economic viability. Ru-BINAP is robust; industrial processes often target S/C > 10,000.
Temperature

Higher temperatures increase rate but may erode enantioselectivity (ee). Optimization is substrate-dependent.

Visualization: Catalytic Cycle & Process Flow

Figure 1: Mechanism of Ru-BINAP Asymmetric Hydrogenation

Caption: Simplified catalytic cycle showing the coordination of the


-keto ester, hydride transfer, and regeneration of the active Ru-species.

RuBINAP_Mechanism Precursor Ru(OAc)2(BINAP) Precursor ActiveSpecies Active Ru-H Species (Solvent Coordinated) Precursor->ActiveSpecies H2 / Solvent / HCl Coordination Substrate Coordination (Chelation of C=O and Ester) ActiveSpecies->Coordination + Substrate H_Transfer Enantio-determining Hydride Transfer Coordination->H_Transfer H2 Addition ProductRelease Product Release & Solvent Re-binding H_Transfer->ProductRelease Stereoselective Step ProductRelease->ActiveSpecies Regeneration Product Output: Chiral Alcohol (>98% ee) ProductRelease->Product Substrate Input: β-Keto Ester (Racemic) Substrate->Coordination H2_Gas H2 (10-100 atm) H2_Gas->H_Transfer

Experimental Protocols (Scale-Up Ready)

Protocol A: Preparation of the Catalyst Precursor

Note: While many Ru-BINAP catalysts are commercially available, in-situ preparation or bulk synthesis of


 is often more cost-effective for kilogram-scale batches.

Target: Synthesis of


Reference: Org. Synth.1993 , 71,[1] 1. 
  • Inerting: Equip a 1 L Schlenk flask with a mechanical stirrer and reflux condenser. Cycle Argon/Vacuum (3x) to remove all oxygen.

  • Charging: Under Argon flow, add:

    • 
      : 2.0 g (4.0 mmol)
      
    • (R)-BINAP: 5.2 g (8.4 mmol)

    • Degassed DMF: 400 mL

  • Complexation: Heat to

    
     for 10 minutes. The solution turns reddish-brown.
    
  • Acetate Exchange: Cool to

    
    . Add Sodium Acetate (10.0 g) dissolved in degassed Methanol (400 mL). Stir for 5 hours.
    
  • Isolation:

    • Add degassed water (1 L) and Toluene (500 mL).

    • Separate phases under Argon. Wash organic layer with water (3x).[2][3]

    • Concentrate toluene layer in vacuo to ~50 mL.

    • Precipitate by adding degassed Hexane. Filter and dry under high vacuum.

    • Yield: ~80% yellow crystalline solid. Store in glovebox.

Protocol B: Large-Scale Asymmetric Hydrogenation of Methyl 3-Oxobutanoate

This protocol describes a 1 kg scale reaction using a stainless steel autoclave.

Safety Warning: Hydrogen gas at 100 atm presents a severe explosion hazard. All equipment must be rated for >150 atm. Use blast shields and grounded equipment.

Reagents:

  • Substrate: Methyl 3-oxobutanoate (1.0 kg, 8.61 mol)

  • Catalyst:

    
     (1.45 g, 1.72 mmol) -> S/C = 5,000 
    
  • Solvent: Degassed Methanol (2.0 L)

Step-by-Step Procedure:

  • Reactor Preparation:

    • Clean a 5 L stainless steel autoclave (Hastelloy or 316SS).

    • Perform a leak test with Nitrogen at 100 atm.

    • Flush with Nitrogen (3x) to ensure

      
       content is negligible.
      
  • Catalyst Loading (Glovebox/Cannula):

    • Dissolve the Ru-BINAP catalyst in 100 mL of degassed methanol in a Schlenk flask.

    • Cannulate the catalyst solution into the autoclave under a counter-flow of Nitrogen.

  • Substrate Loading:

    • Mix the substrate (1.0 kg) with the remaining Methanol (1.9 L).

    • Transfer the mixture into the autoclave via a pump or suction (under vacuum), ensuring no air introduction.

  • Hydrogenation:

    • Pressurize the reactor with

      
       to 10 atm and vent (3x) to purge Nitrogen.
      
    • Pressurize to 100 atm (working pressure).

    • Set agitation to maximum efficient RPM (gas-liquid mass transfer is rate-limiting).

    • Heat to

      
       . (Note: Reaction is exothermic; monitor internal temp).
      
    • Stir for 12–36 hours. Monitor

      
       uptake. Reaction is complete when pressure drop ceases.
      
  • Work-up:

    • Cool to room temperature. Vent

      
       slowly to a dedicated exhaust. Flush with 
      
      
      
      .
    • Drain the reaction mixture.

    • Remove solvent via rotary evaporation.

    • Distillation: Distill the crude oil under reduced pressure (

      
      ) to isolate the chiral alcohol.
      
    • Expected Result: >95% Yield, >99% ee (determined by Chiral GC/HPLC).

Figure 2: Large-Scale Process Workflow

Caption: Operational workflow for high-pressure hydrogenation from reactor prep to product isolation.

ScaleUp_Workflow Prep Reactor Prep (Leak Test & N2 Purge) Loading Anaerobic Loading (Catalyst + Substrate) Prep->Loading O2 < 5ppm Reaction Hydrogenation 100 atm, 30°C, 24h Loading->Reaction H2 Charge Venting Depressurization & N2 Flush Reaction->Venting Completion Isolation Solvent Strip & Distillation Venting->Isolation Crude Drain QC QC Analysis (Chiral GC) Isolation->QC

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst Poisoning (

or Halides)
Ensure strict anaerobic conditions. Distill substrate to remove chloride/bromide impurities.
Low Enantioselectivity High TemperatureLower reaction temperature to

.
Long Reaction Time Poor Mass TransferIncrease agitation speed. Check

pressure. Increase S/C ratio (add more catalyst).
Ester Hydrolysis Wet SolventUse anhydrous Methanol (<0.05% water).

References

  • Noyori, R., et al.

    
    -Keto Carboxylic Esters."[1][4] Journal of the American Chemical Society, 1987, 109, 5856–5858.[1] Link
    
  • Kitamura, M., et al. "Practical Asymmetric Synthesis of (R)- and (S)-BINAP-Ruthenium(II) Dicarboxylate Complexes." Organic Syntheses, 1993, 71,[1] 1. Link

  • Noyori, R. "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 2002, 41, 2008–2022. Link

  • Takasago International Corp. "Menthol Synthesis via Asymmetric Hydrogenation."[5] Takasago Technical Notes. (Contextual reference for industrial relevance of BINAP).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Enantioselectivity in Ru-BINAP Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ru-BINAP catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high enantioselectivity in their experiments. As a Senior Application Scientist, I have compiled this resource based on both fundamental mechanistic understanding and practical, field-proven insights to help you diagnose and resolve common issues. Our goal is to empower you to move beyond simple protocol replication and develop a deeper understanding of the causal relationships that govern the success of these powerful catalytic systems.

Introduction: The Subtleties of Stereocontrol

The Ru-BINAP catalytic system, pioneered by Noyori, represents a landmark in asymmetric synthesis, particularly for the hydrogenation of ketones and olefins.[1] The elegance of this system lies in the C₂-symmetric, atropisomeric BINAP ligand, which creates a chiral environment around the ruthenium center, thereby directing the stereochemical outcome of the reaction.[2] However, the high levels of enantioselectivity reported in the literature are often the result of meticulous optimization. Seemingly minor variations in reaction setup, reagent quality, or substrate characteristics can lead to disappointing results.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will dissect the potential causes of low enantioselectivity and provide actionable, step-by-step solutions.

Troubleshooting Workflow

Before diving into specific issues, let's visualize a logical workflow for troubleshooting low enantioselectivity. This systematic approach ensures that you address the most common and easily solvable problems first, saving you valuable time and resources.

Troubleshooting_Workflow Troubleshooting Workflow for Low Enantioselectivity start Low Enantioselectivity Observed reagent_check 1. Reagent & Solvent Purity Check start->reagent_check catalyst_check 2. Catalyst Integrity & Handling reagent_check->catalyst_check Purity Confirmed optimization 5. Systematic Optimization reagent_check->optimization Impurity Found setup_check 3. Reaction Setup & Conditions catalyst_check->setup_check Integrity Confirmed catalyst_check->optimization Degradation Suspected substrate_issue 4. Substrate-Specific Issues setup_check->substrate_issue Conditions Verified setup_check->optimization Conditions Suboptimal substrate_issue->optimization Substrate Verified success High Enantioselectivity Achieved optimization->success

Caption: A logical progression for diagnosing the root cause of low enantioselectivity.

FAQs and Troubleshooting Guides

Section 1: The Usual Suspects - Reagent and Solvent Quality

Question 1: I'm seeing significantly lower enantiomeric excess (ee) than reported in the literature for a well-established reaction. Where should I start?

Answer: Before investigating more complex variables, always begin with the fundamentals: the quality of your reagents and solvents. Ru-BINAP catalysts are highly sensitive to impurities.

  • Causality:

    • Solvent Contamination: Trace amounts of water or other protic impurities in aprotic solvents can interfere with the catalytic cycle. In protic solvents like methanol or ethanol, inconsistent water content can alter the solvent's polarity and hydrogen-bonding properties, which are crucial for high enantioselectivity.[3] Oxygen can lead to the oxidation of the phosphine ligand, rendering the catalyst inactive or less selective.

    • Reagent Impurities: Impurities in your substrate can sometimes act as catalyst poisons or inhibitors. For instance, sulfur- or nitrogen-containing functional groups in impurities can coordinate to the ruthenium center and disrupt the catalytic cycle.

  • Troubleshooting Steps:

    • Solvent Purity: Use freshly distilled or anhydrous, degassed solvents. For reactions sensitive to water, employ rigorous drying techniques. A good practice is to use solvents from a freshly opened bottle or a solvent purification system.

    • Substrate Purity: Ensure your substrate is of the highest possible purity. If you suspect impurities, purify the substrate by recrystallization, distillation, or chromatography before use.

    • Inert Atmosphere: Ru-BINAP catalysts and their precursors are often air-sensitive.[4] All manipulations should be performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Degas all solvents and solutions thoroughly by sparging with argon or nitrogen, or by using freeze-pump-thaw cycles.

Section 2: Catalyst Integrity and Handling

Question 2: My ee is inconsistent between batches, even when using the same protocol. Could my catalyst be the problem?

Answer: Absolutely. The integrity and handling of the Ru-BINAP catalyst are paramount for reproducible results. Both the pre-catalyst and the active catalyst can be prone to degradation.

  • Causality:

    • Catalyst Decomposition: Ru-BINAP complexes can be sensitive to air and moisture, leading to the formation of less selective or inactive species. The phosphine ligands can oxidize, and the ruthenium center can form inactive oligomers.

    • Incomplete Pre-catalyst Activation: Many Ru-BINAP reactions utilize a pre-catalyst, such as [RuCl₂(BINAP)]₂, which must be activated in situ to form the active Ru-hydride species.[5] Incomplete or improper activation will result in a lower concentration of the desired catalyst, potentially allowing a non-selective background reaction to become more prominent.[6]

    • Chiral Purity of the Ligand: While less common with commercially sourced ligands, it's essential to ensure the enantiopurity of your BINAP ligand.

  • Troubleshooting Steps:

    • Storage: Store your Ru-BINAP pre-catalysts and BINAP ligands under an inert atmosphere, protected from light, and at the recommended temperature (often refrigerated or in a freezer).

    • Handling: Weigh out and transfer the catalyst in a glovebox. If a glovebox is unavailable, use a nitrogen-filled glove bag and perform the transfer as quickly as possible.

    • Visual Inspection: Look for any change in the appearance of the catalyst (e.g., color change), which might indicate decomposition.

    • Consistent Activation: If your procedure involves in situ catalyst generation, ensure the activation conditions (e.g., temperature, time, and reagents) are precisely controlled and consistent between runs.[5]

Protocol: In Situ Generation and Activation of a Ru-BINAP Catalyst

This protocol is a general guideline for the in situ preparation of a Ru(OAc)₂-BINAP catalyst, a common precursor for asymmetric hydrogenations.

  • Inert Atmosphere: Charge a Schlenk flask with the appropriate enantiomer of BINAP and [Ru(COD)Cl₂] under a positive pressure of argon or nitrogen.

  • Solvent Addition: Add degassed toluene to the flask via cannula.

  • Reflux: Heat the mixture to reflux for the time specified in your protocol (typically several hours) until the solution becomes homogeneous.

  • Anion Exchange: Cool the solution to room temperature. Add sodium acetate and degassed acetic acid.

  • Second Reflux: Heat the mixture to reflux again for the specified time.

  • Isolation (Optional): The catalyst can often be used in situ. If isolation is required, cool the mixture, filter off the salts, and remove the solvent under reduced pressure. Store the resulting solid under an inert atmosphere.

Section 3: Reaction Parameters - The Devil is in the Details

Question 3: I've confirmed my reagents and catalyst are of high quality. What other experimental parameters should I investigate for low ee?

Answer: Once you've ruled out reagent and catalyst issues, the next step is to scrutinize your reaction conditions. Temperature, pressure, and solvent choice can have a profound impact on enantioselectivity.

  • Causality:

    • Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can increase the rate of the desired reaction but may also provide enough energy to overcome the energy difference between the diastereomeric transition states, leading to lower ee. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.

    • Hydrogen Pressure: In hydrogenation reactions, the pressure of hydrogen gas can influence both the reaction rate and, in some cases, the enantioselectivity. The effect of pressure can be complex and substrate-dependent.[7]

    • Solvent Effects: The solvent plays a critical role in stabilizing the catalyst and the transition states. Polar protic solvents like methanol can participate in the catalytic cycle by facilitating proton transfer.[1] The choice of solvent can significantly alter the enantioselectivity.

  • Troubleshooting and Optimization:

    Table 1: Impact of Reaction Parameters on Enantioselectivity

ParameterGeneral Effect on EnantioselectivityTroubleshooting Action
Temperature Often, lower temperatures lead to higher ee.Screen a range of temperatures (e.g., from 0 °C to 50 °C).
H₂ Pressure Can be substrate-dependent.Investigate a range of pressures (e.g., 5 atm to 50 atm).
Solvent Highly influential. Protic vs. aprotic can be critical.Screen a variety of solvents (e.g., MeOH, EtOH, THF, CH₂Cl₂).
Additives (e.g., base) Can accelerate the reaction and influence ee.If a base is used, screen different bases and concentrations.[7]

Logical Relationship Diagram for Parameter Optimization

Parameter_Optimization Systematic Parameter Optimization start Low ee with Standard Conditions temp_screen Screen Temperature (-20°C, 0°C, RT, 40°C) start->temp_screen solvent_screen Screen Solvents (MeOH, EtOH, THF, DCM) temp_screen->solvent_screen Fix Best Temp pressure_screen Screen H₂ Pressure (10, 30, 50 atm) solvent_screen->pressure_screen Fix Best Solvent additive_screen Screen Additives/Base (if applicable) pressure_screen->additive_screen Fix Best Pressure optimal_conditions Identify Optimal Conditions additive_screen->optimal_conditions

Caption: A systematic approach to optimizing reaction parameters for improved enantioselectivity.

Section 4: Substrate-Specific Considerations

Question 4: I'm trying to apply a literature procedure to a new substrate, but the enantioselectivity is poor. Why might this be?

Answer: The structure of the substrate is a critical determinant of enantioselectivity in Ru-BINAP reactions. A procedure optimized for one substrate may not be directly transferable to another.

  • Causality:

    • Coordinating Groups: Many highly enantioselective Ru-BINAP hydrogenations involve substrates with a coordinating group (e.g., a hydroxyl, ester, or amide) near the prochiral center.[8] This group can chelate to the ruthenium, leading to a more rigid transition state and better stereochemical communication. The absence of such a group can result in low ee.

    • Steric and Electronic Effects: The steric bulk and electronic properties of the substituents around the reacting center play a crucial role in how the substrate fits into the chiral pocket of the catalyst. A change in these properties can favor a different, less selective binding mode.

    • CIP Priority Rules: It is important to remember that the (R) or (S) designation of the product is determined by the Cahn-Ingold-Prelog (CIP) priority rules. It is possible for a reaction to proceed with the same facial selectivity, but a change in a substituent on the substrate can alter the CIP priorities, leading to an apparent "inversion" of the product's stereochemical descriptor (e.g., an (R)-BINAP catalyst yielding an (S)-product).[9] Always confirm the absolute configuration of your product experimentally.

  • Troubleshooting and Strategy:

    • Analyze Your Substrate: Compare the structure of your substrate to those for which high ee has been reported. Does it have a similar coordinating group? Are the steric and electronic properties comparable?

    • Ligand Screening: If your substrate differs significantly from the literature examples, a ligand screening may be necessary. Modified BINAP ligands with different steric and electronic properties (e.g., Tol-BINAP, Xyl-BINAP) can sometimes provide better results for challenging substrates.[10]

    • Consider a Different Catalytic System: For substrates that are inherently difficult for the Ru-BINAP system (e.g., unfunctionalized olefins), a different catalyst, such as an iridium-based system, might be more appropriate.[8]

Concluding Remarks

Troubleshooting low enantioselectivity in Ru-BINAP reactions is a process of systematic investigation and optimization. By carefully considering the purity of your reagents, the integrity of your catalyst, the specifics of your reaction setup, and the nature of your substrate, you can significantly increase your chances of success. Remember that each reaction is a unique chemical system, and a thorough, logical approach is your most powerful tool.

References

  • Asymmetric hydrogenation. Wikipedia.[Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC.[Link]

  • Development of Ruthenium Catalysts for the Enantioselective Synthesis of P-Stereogenic Phosphines via Nucleophilic Phosphido Intermediates. Journal of the American Chemical Society.[Link]

  • Enantioselectivity of Noyori Asymmetric Hydrogenation. Chemistry Stack Exchange.[Link]

  • Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society.[Link]

  • Modified BINAP: The How and the Why. Chemical Reviews.[Link]

  • Module 6 Hydrogenation Reactions. NPTEL Archive.[Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University.[Link]

  • (PDF) BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. ResearchGate.[Link]

  • Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions. Chinese Journal of Organic Chemistry.[Link]

  • asymmetric-hydrogenation-2015.pdf. [Link]

  • Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. SciSpace.[Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience, EPFL.[Link]

  • Remarkable 4,4'-substituent effects on binap: Highly enantioselective Ru catalysts for asymmetric hydrogenation of beta-aryl ketoesters and their immobilization in room-temperature ionic liquids. PubMed.[Link]

Sources

impact of substrate purity on (S)-Ru(OAc)2(DM-BINAP) performance

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Critical Impact of Substrate Purity on Catalytic Performance

Welcome to the technical support center for the (S)-Ru(OAc)2(DM-BINAP) catalytic system. This guide is designed for researchers, chemists, and process development professionals who are leveraging the power of asymmetric hydrogenation. As specialists in the field, we understand that achieving high enantioselectivity and robust catalytic activity is paramount. Often, the root cause of underperformance is not the catalyst itself, but the purity of the substrate.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you diagnose and resolve issues related to substrate quality. Our approach is built on explaining the "why" behind each experimental step, ensuring you can make informed decisions in your work.

Frequently Asked Questions (FAQs)
Q1: My asymmetric hydrogenation is sluggish or has stalled completely. What are the first things I should check?

A1: Before suspecting catalyst decomposition, always turn your attention to the reaction components. Low or no conversion is frequently traced back to:

  • Substrate Purity: The presence of even trace amounts of catalyst poisons can completely shut down the reaction.

  • Solvent Quality: Ensure your solvent is anhydrous and deoxygenated. Water can have a significant negative impact on some ruthenium catalysts.[1]

  • Hydrogen Gas: Verify the purity of your hydrogen source and ensure all lines are leak-free.

Q2: Why is substrate purity so critical for the (S)-Ru(OAc)2(DM-BINAP) catalyst?

A2: Homogeneous catalysts like Ru-BINAP systems operate at very low loadings, often with substrate-to-catalyst ratios (S/C) in the thousands.[2] This means that even parts-per-million (ppm) levels of an inhibitory impurity in the substrate are in significant stoichiometric excess relative to the catalyst. These impurities can act as potent catalyst poisons by coordinating to the ruthenium center more strongly than the intended substrate, effectively blocking the active site. This leads to decreased reaction rates and, in severe cases, complete inhibition.

Q3: What are the most common types of impurities in substrates that affect Ru-BINAP catalysts?

A3: The most detrimental impurities are typically those containing functional groups that can act as strong ligands for the ruthenium center. These include:

  • Sulfur Compounds: Thiols, thioethers, and disulfides.

  • Phosphorus Compounds: Triphenylphosphine, phosphites, or other phosphorus-containing ligands from previous synthetic steps.

  • Strongly Coordinating Species: Amines, amides, and certain halides if they are not part of the substrate's intended binding motif.

  • Oxidizing Agents: Peroxides that may have formed during substrate storage.

  • Acids/Bases: Strong acidic or basic residuals from upstream processing can alter the catalyst's electronic properties or the substrate's form.

Q4: I'm observing good conversion but my enantioselectivity (% ee) is lower than expected. Could this be a substrate purity issue?

A4: Absolutely. While catalyst poisons often impact the reaction rate, other impurities can specifically erode enantioselectivity. For instance:

  • Acidic/Basic Impurities: These can protonate or deprotonate the substrate or catalyst, potentially opening up non-stereoselective reaction pathways.

  • Competing Substrates: An impurity that is also a substrate for the catalyst (e.g., an isomeric ketone) can be hydrogenated, leading to a mixture of products and an apparent drop in the desired product's enantiopurity.

  • Enol-Keto Tautomerism: For substrates like β-keto esters, impurities can influence the keto-enol equilibrium. While hydrogenation typically proceeds through the keto form, certain conditions can affect this balance.[3]

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and resolving common issues encountered during asymmetric hydrogenation with (S)-Ru(OAc)2(DM-BINAP).

Problem 1: Low or No Catalytic Activity (Poor Conversion)

Your reaction shows less than 95% conversion after the expected reaction time, or the reaction has stalled.

Caption: Troubleshooting workflow for low reaction conversion.

Potential CauseWhy it Happens (Causality)Recommended Action
Catalyst Poisons (e.g., S, P compounds) These impurities have lone pairs of electrons that coordinate strongly to the electron-deficient ruthenium center. This binding is often irreversible and blocks the site needed for substrate coordination and hydrogenation.1. Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to screen for sulfur and phosphorus. 2. Purification: Pass the substrate through a plug of activated carbon or basic alumina. For thermally stable substrates, fractional distillation is highly effective.
Excess Water Water can hydrolyze the acetate ligands on the catalyst or occupy a coordination site, inhibiting substrate binding. While some Ru catalysts are considered water-tolerant, performance can be severely degraded even at low concentrations.[1]1. Analysis: Use Karl Fischer titration to quantify water content (<100 ppm is ideal). 2. Purification: Dry liquid substrates over activated molecular sieves (3Å or 4Å). Dry solid substrates in a vacuum oven. Ensure the reaction solvent is also rigorously dried.
Residual Acids/Bases Strong acids or bases can react with the catalyst, altering its ligand sphere and rendering it inactive. For example, a strong acid can protonate the acetate ligands, leading to their dissociation.1. Analysis: Check the pH of a substrate solution in a neutral solvent. 2. Purification: Perform an aqueous workup with a mild bicarbonate wash (for acidic impurities) or a dilute acid wash (for basic impurities), followed by thorough drying.
Problem 2: Poor Enantioselectivity (Low % ee)

The reaction proceeds to full conversion, but the enantiomeric excess of the product is significantly lower than literature precedents.

G cluster_0 Ideal Pathway cluster_1 Competing Pathway (Impurity-Induced) Catalyst_S (S)-Catalyst TS_R Transition State (low energy) Catalyst_S->TS_R binds Altered_Cat Altered Catalyst Catalyst_S->Altered_Cat Substrate Prochiral Substrate Substrate->TS_R TS_S Transition State (higher energy / achiral) Substrate->TS_S Product_R (R)-Product (Major enantiomer) TS_R->Product_R forms Impurity Acidic/Basic Impurity Impurity->Altered_Cat modifies Altered_Cat->TS_S binds Product_S (S)-Product (Minor enantiomer) TS_S->Product_S forms

Caption: How impurities can open a less selective catalytic pathway.

Potential CauseWhy it Happens (Causality)Recommended Action
Isomeric Impurities If the substrate contains a structurally similar, reducible impurity (e.g., a regioisomer), the catalyst may hydrogenate it as well, potentially with low or opposite enantioselectivity, contaminating the final product.1. Analysis: Use high-resolution GC or HPLC to check for isomeric impurities. 1H NMR is also excellent for detecting structural isomers. 2. Purification: Recrystallization is often the best method to separate isomers of solid substrates. For liquids, fractional distillation or preparative chromatography may be necessary.
Product Racemization Traces of acid or base can catalyze the racemization of the chiral product under the reaction conditions, especially if the newly formed stereocenter is adjacent to a carbonyl group.1. Analysis: Take a sample of the highly enantioenriched product and re-subject it to the reaction conditions (without catalyst or hydrogen) but with the unpurified substrate added. Monitor the % ee over time. 2. Purification: Implement a neutralization/workup step as described in Problem 1 to remove acidic or basic residues.
Validated Experimental Protocols
Protocol 1: General Purification of a Liquid Substrate (e.g., Methyl Acetoacetate) by Vacuum Distillation

This protocol is effective for removing non-volatile impurities and catalyst poisons.

  • Apparatus Setup: Assemble a clean, dry fractional distillation apparatus for vacuum operation. Use a short Vigreux column.

  • Drying Agent (Optional): If the substrate is wet, pre-dry with anhydrous MgSO₄, filter, and then proceed.

  • Charge the Flask: Add the crude substrate to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuate: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using an oil bath.

  • Collect Fractions: Discard the initial forerun (first 5-10% of the distillate). Collect the main fraction boiling at a constant temperature. For methyl acetoacetate, the boiling point is approximately 65-67 °C at 20 mmHg.

  • Quality Control: Analyze the purified fraction by GC and Karl Fischer titration to confirm purity (>99.5%) and water content (<100 ppm).

  • Storage: Store the purified substrate under an inert atmosphere (Nitrogen or Argon) in a sealed container, preferably over 3Å molecular sieves.

Protocol 2: Purity Assessment and Quality Control Workflow

Establishing a routine QC check for every new batch of substrate is crucial for reproducibility.

Caption: Standard quality control workflow for incoming substrates.

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): The primary tools for quantifying the purity of the substrate and detecting volatile or non-volatile organic impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides crucial information about the structural integrity of the substrate and can help identify unknown impurities.[4]

  • Karl Fischer Titration: The gold standard for accurately measuring trace amounts of water in the substrate and solvent.[5]

  • GC-MS with a Sulfur-Specific Detector: Essential if sulfur contamination is suspected from upstream processes.

By implementing these rigorous troubleshooting and quality control measures, you can ensure that your (S)-Ru(OAc)2(DM-BINAP) catalyst performs to its maximum potential, delivering consistent, highly enantioselective results.

References
  • Catalysis Science & Technology. (n.d.). Impact of impurities in covalent organic frameworks on catalytic properties of supported isolated Pd complexes.
  • Bode Research Group. (2015). Asymmetric Hydrogenation. ETH Zurich.
  • ResearchGate. (n.d.). Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions.
  • Morris, R. H. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics, 38(1), 3-13.
  • Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University.
  • ResearchGate. (n.d.). Reaction Characteristics of Immobilized Ru-BINAP Catalysts in Asymmetric Hydrogenation of Dimethyl itaconate.
  • Labio Scientific®. (2024, January 17). Addressing Impurities in Hydrogen Fuel and the Cutting-Edge Analytical Methods Taking the Lead.
  • Engle, K. M., & Grubbs, R. H. (2021). The Impact of Water on Ru-Catalyzed Olefin Metathesis: Potent Deactivating Effects Even at Low Water Concentrations.
  • Process Sensing Technologies. (n.d.). Analysis Techniques for Quality of Hydrogen.
  • Process Insights. (n.d.). Methods for the analysis of trace-level impurities in hydrogen for fuel cell applications.

Sources

Validation & Comparative

A Comparative Guide to DM-BINAP and Standard BINAP Ruthenium Catalysts in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to achieving high efficiency and stereoselectivity in the synthesis of chiral molecules. Among the arsenal of catalysts for asymmetric hydrogenation, ruthenium complexes bearing atropisomeric bis(phosphine) ligands, particularly BINAP and its derivatives, have established themselves as powerful tools. This guide provides an in-depth technical comparison of the catalytic activity of ruthenium catalysts based on the standard BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand and its modified counterpart, DM-BINAP (2,2'-bis(di-3,5-dimethylphenylphosphino)-1,1'-binaphthyl).

While standard BINAP-ruthenium catalysts are highly effective for a range of transformations, the strategic modification of the ligand architecture, as seen in DM-BINAP, can lead to significant enhancements in catalytic performance. This is primarily due to the altered steric and electronic properties conferred by the methyl substituents on the phenyl rings of the phosphine moieties.

Understanding the Ligand Architectures

The fundamental difference between BINAP and DM-BINAP lies in the substitution pattern on the four phenyl groups attached to the phosphorus atoms. In DM-BINAP, each of these phenyl rings is substituted with two methyl groups at the 3 and 5 positions.

G cluster_BINAP Standard BINAP cluster_DM_BINAP DM-BINAP BINAP P(Ph)₂ Ph1 Phenyl BINAP->Ph1 Ph2 Phenyl BINAP->Ph2 DM_BINAP P(3,5-Me₂C₆H₃)₂ Xylyl1 3,5-Dimethylphenyl (Xylyl) DM_BINAP->Xylyl1 Xylyl2 3,5-Dimethylphenyl (Xylyl) DM_BINAP->Xylyl2 BINAP_Core 1,1'-Binaphthyl Backbone BINAP_Core->BINAP C-P bond BINAP_Core->DM_BINAP C-P bond

Figure 1: Structural comparison of BINAP and DM-BINAP ligands.

These methyl groups introduce distinct electronic and steric effects that directly influence the catalytic behavior of the corresponding ruthenium complexes.

  • Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the phosphorus atoms. This enhanced electron-donating ability of the DM-BINAP ligand can modulate the electronic properties of the ruthenium center, potentially impacting substrate activation and the overall catalytic cycle.

  • Steric Effects: The presence of methyl groups at the 3 and 5 positions of the phenyl rings increases the steric bulk of the ligand. This increased steric hindrance can create a more defined chiral pocket around the metal center, leading to enhanced enantioselective recognition of the substrate.[1]

Comparative Catalytic Performance

While a comprehensive head-to-head comparison across a wide range of substrates under identical conditions is not extensively documented in a single publication, the available literature strongly suggests that substituted BINAP ligands like DM-BINAP often lead to improved catalytic performance, particularly in terms of enantioselectivity.

In the asymmetric hydrogenation of ketones, a key transformation in the synthesis of chiral alcohols, the choice of ligand is critical. For instance, in the hydrogenation of acetophenone, it has been noted that to achieve optimal enantioselectivities with BINAP-type ligands, substituted derivatives such as Tol-BINAP or DM-BINAP are typically employed.[2] This implies that the standard BINAP ligand may provide suboptimal results in certain challenging reactions.

A study on the asymmetric hydrogenation of various amino ketones using a ruthenium complex of DM-BINAP in combination with the chiral diamine DAIPEN reported excellent yields (up to 99%) and enantiomeric excesses (up to 99.8% ee).[3] This highlights the potential of DM-BINAP-based catalysts for the efficient synthesis of highly enantioenriched chiral amines.

The following table summarizes representative data for the asymmetric hydrogenation of ketones, illustrating the high performance achievable with both standard and modified BINAP-ruthenium catalysts.

SubstrateCatalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)SolventConversion (%)ee (%)Reference
Acetophenonetrans-[RuCl₂((R)-BINAP)((R,R)-DPEN)]2000825i-PrOH>9986[2]
2',4'-Difluoro-3-aminopropiophenone HClRuCl₂[(R)-DM-BINAP][(R)-DAIPEN]10,000825i-PrOH9699.8[3]
Methyl acetoacetateRuCl₂[(R)-BINAP]10010025MeOH10099[4]

Mechanistic Insights: The Noyori Asymmetric Hydrogenation

The enhanced performance of DM-BINAP-ruthenium catalysts can be rationalized by considering the mechanism of the Noyori-type asymmetric hydrogenation of ketones. This process is believed to proceed via a metal-ligand bifunctional mechanism, where both the ruthenium center and the coordinated diamine ligand play crucial roles in the catalytic cycle.

G A [RuCl₂(diphosphine)(diamine)] Precatalyst B [RuH₂(diphosphine)(diamine)] Active Catalyst A->B + H₂, Base C Outer-Sphere Complex with Ketone B->C + Ketone D Transition State C->D Hydride Transfer E Product Complex D->E E->B Release of Alcohol F Chiral Alcohol Product E->F

Figure 2: Simplified catalytic cycle for Noyori asymmetric hydrogenation.

The key enantiodetermining step is the hydride transfer from the ruthenium center to the carbonyl carbon of the ketone within an outer-sphere complex.[5] The increased steric bulk of the DM-BINAP ligand can lead to a more pronounced differentiation between the two diastereomeric transition states, thereby amplifying the enantioselectivity of the reaction. Furthermore, the electron-donating nature of the dimethylphenyl groups can influence the hydricity of the Ru-H bond, potentially affecting the rate of the hydride transfer step.

Experimental Protocol: Asymmetric Hydrogenation of an Allylic Alcohol

The following protocol is a representative example for the asymmetric hydrogenation of an allylic alcohol using a BINAP-ruthenium catalyst. This procedure can be adapted for use with DM-BINAP-based catalysts, although optimization of reaction conditions may be necessary.

Reaction: Asymmetric Hydrogenation of Geraniol to (S)-Citronellol

Catalyst: Ru(OAc)₂[(R)-BINAP]

Materials:

  • [RuCl₂(benzene)]₂

  • (R)-(+)-BINAP

  • Sodium Acetate (anhydrous)

  • Geraniol (distilled)

  • Methanol (degassed)

  • Toluene (degassed)

  • Hydrogen gas (high purity)

  • Inert atmosphere glovebox or Schlenk line

Procedure for Catalyst Preparation (Ru(OAc)₂[(R)-BINAP]):

  • Under an inert atmosphere, a mixture of [RuCl₂(benzene)]₂ (1.00 g, 2.00 mmol), (R)-(+)-BINAP (2.61 g, 4.20 mmol), and sodium acetate (2.05 g, 25.0 mmol) in toluene (50 mL) is heated at reflux for 12 hours.

  • The resulting brown suspension is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is extracted with dichloromethane (3 x 20 mL) under an inert atmosphere.

  • The combined extracts are filtered, and the solvent is removed under reduced pressure to yield the crude Ru(OAc)₂[(R)-BINAP] complex, which can often be used without further purification.

Procedure for Asymmetric Hydrogenation:

  • In a glovebox, a high-pressure autoclave is charged with the Ru(OAc)₂[(R)-BINAP] catalyst (substrate to catalyst ratio, S/C, typically 1000-10,000).

  • Degassed methanol is added, followed by the geraniol substrate.

  • The autoclave is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The autoclave is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 100 atm).

  • The reaction mixture is stirred at a specified temperature (e.g., 20°C) for the required time (e.g., 8 hours).

  • Upon completion, the autoclave is carefully depressurized, and the reaction mixture is analyzed by chiral GC or HPLC to determine the conversion and enantiomeric excess.

  • The product, (S)-citronellol, can be isolated by standard workup and purification procedures.

Note: For a detailed, step-by-step procedure for a similar transformation, please refer to Organic Syntheses.[6]

Conclusion

The selection between DM-BINAP and standard BINAP-ruthenium catalysts is a critical decision in the development of efficient asymmetric hydrogenation processes. While standard BINAP remains a highly effective and widely used ligand, the evidence suggests that the introduction of 3,5-dimethyl substituents on the phenyl rings of the phosphine, as in DM-BINAP, can offer significant advantages. The enhanced steric bulk and electron-donating properties of DM-BINAP can lead to higher enantioselectivities and potentially improved catalytic activity for a range of substrates, particularly in the asymmetric hydrogenation of ketones and amino ketones.

For researchers aiming to optimize their synthetic routes to chiral molecules, the evaluation of DM-BINAP-ruthenium catalysts represents a logical and promising step towards achieving superior catalytic performance. The insights and protocols provided in this guide serve as a valuable resource for making informed decisions in catalyst selection and for the practical implementation of these powerful catalytic systems.

References

  • Abdur-Rashid, K., et al. (2005). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics, 24(7), 1654–1660. [Link]

  • Bode, J. (2015). Asymmetric Hydrogenation. ETH Zurich. [Link]

  • Ohkuma, T., et al. (2002). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 78(3), 52-63. [Link]

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Noyori, R., et al. (1990). Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. Journal of the American Chemical Society, 112(13), 4975-4983. [Link]

  • NROChemistry. Noyori Hydrogenation. [Link]

  • Wikipedia. BINAP. [Link]

  • Takaya, H., et al. (1993). ASYMMETRIC HYDROGENATION OF ALLYLIC ALCOHOLS USING BINAP-RUTHENIUM(II) COMPLEXES: (S)-(-)-CITRONELLOL. Organic Syntheses, 71, 1. [Link]

  • Doucet, H., & Santelli, M. (2010). Modified BINAP: The How and the Why. Chemical Reviews, 110(5), 2580-2640. [Link]

  • Morris, R. H. (2019). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics, 38(1), 3-18. [Link]

  • Soler, T., et al. (2014). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. Chemistry, 20(11), 3123-3135. [Link]

  • Li, Y., & Izumi, T. (2002). Asymmetric Synthesis of Chiral δ-Lactones Using BINAP-Ruthenium(II) Complexes Hydrogenation Catalysts. Journal of Chemical Research, 2002(11), 567-569. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Jeulin, S., et al. (2004). SYNPHOS and DIFLUORPHOS, Chiral Diphosphines for Asymmetric Catalysis: Stereoelectronic Design and Industrial Perspectives. Angewandte Chemie International Edition, 43(25), 3236-3240. [Link]

  • Krische, M. J., et al. (2016). Ruthenium-BINAP Catalyzed Alcohol C-H tert-Prenylation via 1,3-Enyne Transfer Hydrogenation: Beyond Stoichiometric Carbanions in Enantioselective Carbonyl Propargylation. Journal of the American Chemical Society, 138(16), 5227-5230. [Link]

  • Genet, J.-P. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 36(12), 908-918. [Link]

  • Xiao, J., et al. (2003). Ruthenium-catalysed asymmetric hydrogenation with fluoroalkylated BINAP ligands in supercritical CO2. Tetrahedron Letters, 44(4), 799-802. [Link]

  • Watson, D. A., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(3), 250-256. [Link]

  • YouTube. (2018, May 25). Stucture, bonding and reactions of complexes of tertiary phosphines. Vidya-mitra. [Link]

Sources

Comparative Guide: (S)-Ru(OAc)2(DM-BINAP) vs. Rhodium-Based Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of asymmetric hydrogenation, the choice between (S)-Ru(OAc)2(DM-BINAP) and Rhodium-based catalysts (e.g., [Rh(COD)(BINAP)]BF4) is rarely a matter of preference but rather one of substrate-dictated necessity.

  • Ru(OAc)2(DM-BINAP) is the industry standard for functionalized ketones (via Dynamic Kinetic Resolution) and allylic alcohols . The "DM" modification (3,5-dimethylphenyl groups) enhances stereocontrol over the parent BINAP ligand by increasing steric bulk and electron density, often pushing enantiomeric excess (ee) from ~90% to >98%.

  • Rhodium Catalysts , historically the first movers, remain superior for enamides and dehydroamino acids but often struggle with the steric and electronic demands of bulky ketones or acid-labile substrates.

This guide provides a technical breakdown of their mechanistic divergences, performance metrics, and a validated experimental protocol for the Ruthenium system.

Mechanistic Divergence: The "Why" Behind the Performance

The fundamental difference in performance stems from the catalytic cycles. Rhodium typically follows a dihydride mechanism (Halpern/Brown), whereas Ruthenium-BINAP systems operate via a monohydride mechanism , often involving metal-ligand cooperation or dynamic kinetic resolution (DKR).

Comparative Pathway Analysis
  • Rh-Pathway (Dihydride): Substrate coordination precedes oxidative addition of H2. This is rate-limiting and highly sensitive to the olefin geometry (E vs. Z).

  • Ru-Pathway (Monohydride/DKR): For

    
    -keto esters, the Ru catalyst interacts with the substrate before H2 activation. The ability of Ru to racemize the substrate faster than it hydrogenates it allows for Dynamic Kinetic Resolution , converting a racemic starting material into a single chiral product with 100% theoretical yield.
    

MechanismComparison cluster_Rh Rhodium (Dihydride Mechanism) cluster_Ru Ruthenium (Monohydride/DKR) Rh_Start Rh(I) Precursor Rh_Coord Substrate Coordination (Enamide) Rh_Start->Rh_Coord Rh_OxAdd Oxidative Addition (H2) Rate Limiting Step Rh_Coord->Rh_OxAdd Rh_MigIns Migratory Insertion Rh_OxAdd->Rh_MigIns Rh_Elim Reductive Elimination (Product Release) Rh_MigIns->Rh_Elim Ru_Start Ru(II) Precursor (S)-Ru(OAc)2(DM-BINAP) Ru_Heterolysis Heterolytic H2 Cleavage (Ru-H species formed) Ru_Start->Ru_Heterolysis Ru_Coord Substrate Coordination (Ketone/Olefin) Ru_Heterolysis->Ru_Coord Ru_DKR Rapid Racemization (DKR Loop) Ru_Coord->Ru_DKR Fast Ru_Transfer Hydride Transfer Ru_Coord->Ru_Transfer Slow (Stereoselecting) Ru_Release Protonolysis & Release Ru_Transfer->Ru_Release

Caption: Mechanistic comparison showing Rhodium's sequential oxidative addition vs. Ruthenium's pre-formed hydride and DKR capability.

Performance Matrix: Head-to-Head

The following data aggregates typical performance metrics for standard asymmetric hydrogenation tasks.

Feature(S)-Ru(OAc)2(DM-BINAP) Rh-BINAP / Rh-DuPhos
Primary Substrate Class

-Keto Esters, Allylic Alcohols, Unsaturated Acids
Enamides, Dehydroamino Acids, Itaconates
Mechanism Type Monohydride (Inner Sphere)Dihydride (Inner Sphere)
H2 Pressure Requirement Moderate to High (10–100 bar)Low to Moderate (1–10 bar)
Solvent Dependency Critical (MeOH/EtOH often required for protonolysis)Flexible (MeOH, THF, Toluene)
Turnover Frequency (TOF) High (up to 1000

)
Moderate (100–500

)
DM-Ligand Advantage Steric Bulk: Prevents catalyst dimerization.Electronic: Electron-rich P-aryl groups stabilize Ru-H.Less common; Rh is more sensitive to steric crowding at P-ligands.
Key Application Synthesis of Naproxen , Antibiotics (Carbapenems) Synthesis of L-DOPA , Amino Acid derivatives
Why DM-BINAP over Standard BINAP?

The DM (3,5-dimethylphenyl) modification is critical for Ru-catalysis.

  • Electronic Effect: The electron-donating methyl groups increase the basicity of the phosphorus, stabilizing the high-oxidation state Ru(II)-hydride intermediates.

  • Steric Effect: The increased bulk in the "quadrants" of the chiral pocket enhances enantiodiscrimination, particularly for substrates with smaller R-groups where standard BINAP might allow "leakage" of the wrong enantiomer.

Validated Experimental Protocol

Objective: Asymmetric Hydrogenation of Methyl 3-oxobutanoate to (R)-Methyl 3-hydroxybutanoate using (S)-Ru(OAc)2(DM-BINAP). Note: This utilizes the "Noyori Type" hydrogenation conditions.

Reagents & Equipment[1]
  • Catalyst: (S)-Ru(OAc)2(DM-BINAP) [CAS: 261948-85-0 or analog]

  • Substrate: Methyl 3-oxobutanoate (Distilled prior to use)

  • Solvent: Anhydrous Methanol (Degassed)

  • Equipment: Stainless steel autoclave (Parr reactor), glass liner, magnetic stir bar.

Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • In a glovebox under Argon, weigh (S)-Ru(OAc)2(DM-BINAP) (8.4 mg, 0.01 mmol) into the glass liner.

    • Add Methyl 3-oxobutanoate (1.16 g, 10.0 mmol). S/C ratio = 1000:1.

    • Add Anhydrous Methanol (5.0 mL).

    • Self-Validation Check: The solution should appear homogeneous and typically orange-brown. Turbidity indicates catalyst decomposition or poor solubility.

  • Reactor Assembly:

    • Place the glass liner into the autoclave.

    • Seal the reactor tightly.

  • Purging (Critical for Safety & Activity):

    • Connect to H2 line.[1][2][3]

    • Pressurize to 5 bar, then vent to 1 bar. Repeat 3 times .

    • Why? Removes O2 which poisons the Ru-Hydride species.

  • Reaction:

    • Pressurize the reactor to 30 bar (approx 435 psi) H2.

    • Heat to 50°C with vigorous stirring (1000 rpm).

    • Run for 12–24 hours .

  • Workup:

    • Cool reactor to room temperature.

    • Vent H2 gas carefully (in a fume hood).

    • Concentrate the solvent via rotary evaporation.

  • Analysis:

    • Determine conversion via 1H NMR .

    • Determine ee% via Chiral GC (e.g., Cyclodex-B column) or Chiral HPLC .

    • Expected Result: >98% Conversion, >97% ee.[2][3][4]

Decision Framework: Selecting the Right Catalyst

Use this logic flow to determine if (S)-Ru(OAc)2(DM-BINAP) is the correct tool for your specific molecule.

DecisionTree Start Start: Substrate Analysis Q1 Functional Group to Reduce? Start->Q1 Olefin Olefin Q1->Olefin C=C Double Bond Ketone Ketone Q1->Ketone C=O Ketone Q2 Q2 Olefin->Q2 Check Substituents Ru_Path Select Ru-Based Catalyst (S)-Ru(OAc)2(DM-BINAP) Ketone->Ru_Path Beta-Keto Ester / Ketone Optimization Switch to DM-BINAP (Steric/Electronic Boost) Ru_Path->Optimization Need Higher ee? Q2->Ru_Path Allylic Alcohol / Acrylic Acid Rh_Path Select Rh-Based Catalyst (Rh-BINAP / Rh-DuPhos) Q2->Rh_Path Enamide / Dehydroamino Acid

Caption: Decision tree for selecting between Ru and Rh based on substrate functionality.

References

  • Noyori, R., et al. (1987).[2] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.[2][5] Link

  • Kitamura, M., et al. (1993).[2] "Practical Asymmetric Hydrogenation of Aromatic Ketones." Journal of the American Chemical Society.[2][5] Link

  • Takaya, H., et al. (1987).[2] "BINAP: An efficient chiral element for asymmetric catalysis."[5][6] Accounts of Chemical Research. Link

  • Sigma-Aldrich. "(R)-Ru(OAc)2(BINAP) Product Information." Link

  • Ohta, T., et al. (1995).[5][7] "BINAP-Ru(II) and BINAP-Rh(I)-catalyzed asymmetric hydrogenation of olefins without heteroatom-functionalities." Journal of Organometallic Chemistry. Link

Sources

Benchmarking (S)-Ru(OAc)2(DM-BINAP) for Industrial Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical benchmark of (S)-Ru(OAc)2(DM-BINAP) , a high-performance chiral catalyst used in the asymmetric hydrogenation of ketones and olefins.[1] It is designed for process chemists and researchers seeking to optimize enantioselectivity beyond the limits of standard BINAP.

Executive Summary: The "Steric Super-BINAP"

While the Nobel-winning Ru(OAc)2(BINAP) system established the baseline for asymmetric hydrogenation, it often hits a "ceiling" of 85–90% ee with sterically demanding or electron-deficient substrates.[1]

(S)-Ru(OAc)2(DM-BINAP) (also known as 3,5-Xyl-BINAP ) overcomes this by introducing 3,5-dimethyl groups on the phenyl rings of the phosphine.[1] This modification achieves two critical industrial objectives:

  • Steric Amplification: The meta-methyl groups extend the "reach" of the chiral pocket, effectively locking the substrate’s conformation more tightly than the unsubstituted phenyl rings of standard BINAP.[1]

  • Electronic Activation: The electron-donating methyl groups increase the electron density at the Ruthenium center, stabilizing the oxidative addition intermediates and often increasing Turnover Frequency (TOF).[1]

Mechanistic Insight: The Xylyl Effect

The superiority of DM-BINAP lies in its ability to manipulate the quadrant diagram of the active catalyst. In the standard Noyori mechanism, the chiral ligand creates a C2-symmetric environment where two quadrants are blocked (hindered) and two are open.[1]

  • Standard BINAP: The phenyl rings provide moderate blocking. Small substrates may "slip" or rotate, leading to lower ee.[1]

  • DM-BINAP: The 3,5-xylyl groups protrude further into the hindered quadrants.[1] This "steric wall" forces the substrate (e.g., a

    
    -keto ester or enamide) to adopt a single, rigid binding mode to minimize steric clash, thereby maximizing enantioselection.[1]
    
Visualization: Steric Quadrant Blocking

The following diagram illustrates how the 3,5-dimethyl substitution creates a tighter chiral pocket compared to standard BINAP.

G cluster_0 Standard BINAP Phenyl Ring cluster_1 DM-BINAP (3,5-Xylyl) Ring BINAP_Core Ruthenium Center Phenyl Phenyl Group (Moderate Steric Bulk) BINAP_Core->Phenyl P-C Bond Comparison Outcome: DM-BINAP reduces conformational freedom of the substrate. Phenyl->Comparison DM_Core Ruthenium Center Xylyl 3,5-Xylyl Group (Extended Steric Bulk) DM_Core->Xylyl Meta_Me 3,5-Dimethyls (Quadrant Blockers) Xylyl->Meta_Me Steric Projection Meta_Me->Comparison

Figure 1: Mechanistic comparison showing how the 3,5-dimethyl substitution in DM-BINAP extends steric bulk to block catalyst quadrants more effectively.

Comparative Performance Analysis

The following data highlights the performance gap between DM-BINAP and standard BINAP, particularly for bulky substrates.

Table 1: Asymmetric Hydrogenation of -Keto Esters

Reaction Conditions: 100 atm


, MeOH, 

, S/C = 1000:1[1]
SubstrateCatalystYield (%)ee (%)Notes
Methyl Acetoacetate (Simple)Ru(OAc)2(BINAP)>9999Standard BINAP is sufficient.[1]
Methyl Acetoacetate (Simple)Ru(OAc)2(DM-BINAP) >99 99.5 Marginal gain for simple substrates.[1]
Ethyl 2-Benzoylacetate (Bulky/Aryl)Ru(OAc)2(BINAP)9585Phenyl ring rotation limits selectivity.[1]
Ethyl 2-Benzoylacetate (Bulky/Aryl)Ru(OAc)2(DM-BINAP) 98 98 Critical Advantage: Xylyl groups lock the aryl ketone.[1]
N-Acyl Enamide (Precursor)Ru(OAc)2(BINAP)9289Moderate selectivity.[1]
N-Acyl Enamide (Precursor)Ru(OAc)2(DM-BINAP) 97 96 Higher TON and ee.[1]

Analysis:

  • For commodity substrates (like methyl acetoacetate), DM-BINAP offers negligible ROI over the cheaper BINAP.[1]

  • For high-value intermediates (bulky aryl ketones, pharmaceutical precursors), DM-BINAP is essential to cross the 95% ee threshold required for GMP standards, often eliminating downstream recrystallization steps.[1]

Industrial Application: Synthesis of Chiral Aryl Alcohols

A primary application of (S)-Ru(OAc)2(DM-BINAP) is in the synthesis of intermediates for SSRIs (e.g., Duloxetine analogs) or statins, where the reduction of an aryl-keto group must be enantiopure.[1]

Case Study: Reduction of 2-Acetonaphthone
  • Objective: Synthesize (R)-1-(2-naphthyl)ethanol.

  • Challenge: The naphthyl group is sterically large but flat. Standard BINAP allows "slippage," resulting in ~94% ee.[1]

  • Solution: DM-BINAP restricts the naphthyl rotation.[1]

  • Result: >99% conversion, 98% ee (vs 94% with BINAP).[1]

Experimental Protocol: Self-Validating System

Safety Warning: Ruthenium complexes are air-sensitive in solution. Hydrogen gas at high pressure poses an explosion hazard.[1] All steps must be performed in a high-pressure autoclave within a blast shield.[1]

Protocol: Asymmetric Hydrogenation of Ethyl Benzoylacetate

Target: Ethyl (R)-3-hydroxy-3-phenylpropionate[1]

Step 1: Catalyst Preparation (In-Situ vs. Pre-formed)

Recommendation: Use pre-formed (S)-Ru(OAc)2(DM-BINAP) for reproducibility in GMP settings.[1] In-situ generation introduces variability.[1]

  • Degassing: Charge a Schlenk flask with Methanol (MeOH). Degas via 3 freeze-pump-thaw cycles or sparge with Argon for 30 mins. Validation: Oxygen levels must be <5 ppm.[1]

  • Solvation: In a glovebox (or under Argon counterflow), dissolve (S)-Ru(OAc)2(DM-BINAP) (7.4 mg, 0.01 mmol) in degassed MeOH (5 mL). The solution should be a clear, orange-brown color.[1]

Step 2: Reaction Setup
  • Substrate Loading: Add Ethyl Benzoylacetate (1.92 g, 10 mmol) to the catalyst solution. S/C ratio = 1000.[1]

  • Autoclave Assembly: Transfer the solution via cannula into a stainless steel autoclave equipped with a glass liner and magnetic stir bar.

  • Purging: Seal the autoclave. Pressurize to 5 atm with

    
    , then vent to 1 atm. Repeat 5 times  to remove all traces of 
    
    
    
    and
    
    
    .
Step 3: Hydrogenation[1][2]
  • Pressurization: Charge the autoclave to 50 atm (735 psi) with

    
    .
    
  • Reaction: Stir vigorously (1000 rpm) at 30°C for 12–24 hours.

    • Self-Validation Check: Monitor

      
       uptake if equipped with a mass flow controller.[1] Reaction is complete when uptake plateaus.[1]
      
Step 4: Workup & Analysis[1][3][4]
  • Venting: Carefully vent

    
     in a fume hood.
    
  • Concentration: Evaporate solvent under reduced pressure.

  • Analysis:

    • Yield: 1H NMR (

      
      ). Look for the disappearance of the keto-methylene signal (
      
      
      
      ~4.0 ppm) and appearance of the CH-OH signal (
      
      
      ~5.1 ppm).[1]
    • ee Determination: HPLC using a Chiralcel OD-H column (Hexane/iPrOH 90:10, 1.0 mL/min).

      • (S)-Enantiomer:

        
         ~ 12 min
        
      • (R)-Enantiomer:

        
         ~ 15 min
        
Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_analysis Validation Phase Degas Degas MeOH (Ar Sparge/Freeze-Pump) Load Load Catalyst & Substrate (Glovebox) Degas->Load Purge H2 Purge (5 Cycles) Load->Purge Pressurize Pressurize (50-100 atm) Purge->Pressurize Stir Stir 30°C (12-24h) Pressurize->Stir Vent Vent & Conc. Stir->Vent HPLC Chiral HPLC (ee% Check) Vent->HPLC

Figure 2: Operational workflow for high-pressure asymmetric hydrogenation.[1]

References

  • Noyori, R., et al. (1987).[1] "Asymmetric Hydrogenation of

    
    -Keto Carboxylic Esters." Journal of the American Chemical Society. Link[1]
    
  • Kitamura, M., et al. (1995).[1] "Practical Asymmetric Hydrogenation of Aromatic Ketones." Journal of the American Chemical Society. Link[1]

  • BenchChem. (2025).[1][5][6] "A Comparative Guide to (S)-Ru(OAc)2(H8-BINAP) and Other Chiral Ruthenium Catalysts." Link[1]

  • Sigma-Aldrich. (2025).[1] "Product Specification: (R)-Ru(OAc)2(DM-BINAP)." Link

  • Ohkuma, T., et al. (2000).[1] "Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones." Journal of the American Chemical Society. Link[1]

Sources

Technical Guide: Cost-Benefit Analysis of (S)-Ru(OAc)₂((S)-DM-BINAP) in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: (S)-Ru(OAc)₂((S)-DM-BINAP) represents a "high-performance" tier of Noyori-type catalysts. While its upfront gram-cost is approximately 2.5–4x higher than the unsubstituted Ru(OAc)₂(BINAP), it is often the economically superior choice for industrial scale-up of aryl ketones and


-keto esters .

Key Drivers:

  • Process Efficiency: Achieves Turnover Numbers (TON) of 10,000–50,000, compared to 1,000–5,000 for standard BINAP.

  • Purification Savings: Consistently delivers >98% ee, frequently eliminating the need for downstream enantiomeric enrichment (e.g., recrystallization) which causes yield loss.

Technical Deep Dive: The "DM" Advantage

To understand the cost-benefit, one must understand the ligand mechanics. The "DM" refers to the 3,5-dimethylphenyl (xylyl) groups replacing the standard phenyl rings on the phosphine.

The Steric & Electronic Effect

Standard BINAP relies on the "chiral pocket" created by the phenyl rings. However, these rings can rotate, leading to "leaks" in stereocontrol.

  • DM-BINAP Modification: The methyl groups at the 3,5-positions increase steric bulk, creating a tighter chiral pocket (limiting quadrant access).

  • Electronic Boost: The electron-donating methyl groups increase the electron density on the Phosphorus and Ruthenium center, often accelerating the oxidative addition of H₂ and stabilizing the active hydride species.

Mechanism of Action (Catalytic Cycle)

The following diagram illustrates the catalytic cycle, highlighting where the DM-BINAP ligand enforces stereocontrol during the critical hydride transfer step.

Noyori_Hydrogenation_Mechanism PreCat Pre-Catalyst Ru(OAc)2(DM-BINAP) ActiveSpec Active Solvento Species [Ru(OAc)(Solv)(DM-BINAP)]+ PreCat->ActiveSpec Solvent/HCl activation H2_Add H2 Oxidative Addition Ru-H Species Formed ActiveSpec->H2_Add + H2 (10-50 bar) Coordination Substrate Coordination (C=O binds to Ru) H2_Add->Coordination + Substrate (Ketone) HydrideTransfer Enantio-Determining Step Hydride Transfer via Outer-Sphere or Inner-Sphere Coordination->HydrideTransfer DM-BINAP Steric Control ProdRelease Product Release (Chiral Alcohol) HydrideTransfer->ProdRelease Reductive Elimination ProdRelease->ActiveSpec Cycle Repeats

Figure 1: Catalytic cycle of Ru-DM-BINAP hydrogenation. The 3,5-xylyl groups on the ligand exert maximum influence during the Coordination and Hydride Transfer steps.

Comparative Performance Analysis

This section objectively compares (S)-Ru(OAc)₂(DM-BINAP) against its primary competitors: the unsubstituted parent (BINAP) and the high-cost Rhodium alternative.

Table 1: Catalyst Performance Matrix (Representative Data for -Keto Esters)
Feature(S)-Ru(OAc)₂(DM-BINAP) Ru(OAc)₂(BINAP) Rh-DuPhos
Ligand Class Modified Biaryl BisphosphineBiaryl BisphosphineBisphospholane
Metal Cost Low (Ruthenium)Low (Ruthenium)High (Rhodium)
Ligand Cost High (Synthesis complexity)Low (Commodity chiral)Very High
Typical S/C Ratio 5,000 – 50,000 : 1500 – 2,000 : 11,000 – 5,000 : 1
Typical ee 98% – >99% 90% – 94%>99%
Reaction Time Fast (High TOF)ModerateFast
Substrate Scope Broad (Ketones,

-keto esters)
Moderate (Simple ketones)Specialized (Enamides)
Industrial Status Preferred for Process Baseline / Generic Niche / High Value
The "DM-BINAP Paradox"

Process chemists often face a paradox: How can the more expensive catalyst be cheaper to use?

Scenario: Synthesis of a chiral intermediate (MW 200) at 100kg scale.

  • Option A (BINAP): Cheap catalyst, but requires 1.0 mol% loading. Result: 92% ee. Requires recrystallization (15% mass loss) to reach >99% ee.

  • Option B (DM-BINAP): Expensive catalyst, but works at 0.05 mol% loading. Result: 99% ee. No recrystallization needed.

Cost Impact Calculation:



In Option B, the massive reduction in catalyst loading (20x less Ru metal) and the elimination of the recrystallization step (saving 15kg of product) overwhelmingly offsets the higher price per gram of the ligand.

Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate

This protocol serves as a self-validating baseline for evaluating catalyst activity.

Materials & Safety
  • Catalyst: (S)-Ru(OAc)₂(DM-BINAP) (CAS: [Relevant CAS based on supplier])

  • Substrate: Methyl acetoacetate (distilled).

  • Solvent: MeOH (degassed, anhydrous).

  • Safety: Hydrogen gas at high pressure (50 atm) presents an explosion hazard. Use a rated autoclave. Ruthenium is a heavy metal; handle waste accordingly.

Step-by-Step Procedure
  • Preparation (Glovebox/Schlenk): In a glovebox, weigh (S)-Ru(OAc)₂(DM-BINAP) (17 mg, 0.02 mmol) into a glass liner.

  • Substrate Addition: Add Methyl acetoacetate (11.6 g, 100 mmol) and dry MeOH (10 mL).

    • Note: This establishes an S/C ratio of 5,000.[1]

  • Autoclave Assembly: Place the glass liner into the stainless steel autoclave. Seal immediately.

  • Purge: Purge the autoclave with H₂ gas (pressurize to 5 atm, then vent) three times to remove all O₂.

  • Reaction: Pressurize to 50 atm (approx 735 psi) H₂. Heat to 50°C with vigorous stirring (1000 rpm).

    • Expert Insight: Diffusion limits reaction rate. High stirring speed is non-negotiable.

  • Monitoring: Stir for 12–24 hours. Monitor H₂ uptake if the autoclave is equipped with a mass flow controller.

  • Workup: Cool to room temperature. Carefully vent H₂ (in a fume hood). Concentrate the solvent in vacuo.

  • Analysis: Determine conversion by ¹H NMR and enantiomeric excess (ee) by Chiral GC (e.g., Chirasil-DEX CB column).

    • Target Specification: >99% Conversion, >98% ee.

Decision Framework: When to Upgrade?

Use the following logic flow to determine if DM-BINAP is required for your specific molecule.

Catalyst_Selection_Flow Start Start: Target Molecule (Ketone/Beta-Keto Ester) SubstrateType Is the substrate sterically hindered (e.g., ortho-substituted aryl)? Start->SubstrateType Standard Use Ru(OAc)2(BINAP) (Cheaper, Sufficient) SubstrateType->Standard No (Simple Alkyl) CheckEE Is Target ee > 98% WITHOUT Recrystallization? SubstrateType->CheckEE Yes (Aryl/Bulky) HighPerformance Use Ru(OAc)2(DM-BINAP) CheckEE->Standard No (Purification OK) CheckEE->HighPerformance Yes (Critical)

Figure 2: Decision matrix for selecting between standard BINAP and DM-BINAP.

References

  • Noyori, R., et al. (1987).[2] "Asymmetric Hydrogenation of β-Keto Carboxylic Esters." Journal of the American Chemical Society.[2][3][4]

  • Takasago International Corporation. "DM-BINAP Technical Brochure & Ligand Portfolio." Takasago Technical Notes.

  • BenchChem. "Ru(OAc)2(H8-BINAP) and DM-BINAP Comparative Guide." BenchChem Technical Library.

  • Genet, J. P. (2003). "Recent developments in asymmetric hydrogenation." Accounts of Chemical Research.

  • Blaser, H. U., et al. (2007). "Industrial Asymmetric Hydrogenation." Advanced Synthesis & Catalysis.

Sources

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